Erybraedin E
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
119269-73-7 |
|---|---|
Molecular Formula |
C22H20O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
18-(3-methylbut-2-enyl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaen-17-ol |
InChI |
InChI=1S/C22H20O4/c1-12(2)3-4-15-18(23)6-5-14-17-11-25-20-10-19-13(7-8-24-19)9-16(20)22(17)26-21(14)15/h3,5-10,17,22-23H,4,11H2,1-2H3 |
InChI Key |
VAVHXRDWDOYXSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=C5C=COC5=C4)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Isolation of Erybraedin E from Erythrina Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erybraedin E, a prenylated pterocarpan found in plants of the Erythrina genus, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the isolation and characterization of this compound. It includes a detailed, generalized experimental protocol derived from methodologies used for similar compounds isolated from Erythrina species, alongside a summary of its known biological activities. This document aims to serve as a valuable resource for researchers involved in natural product chemistry, pharmacology, and drug discovery.
Introduction
The genus Erythrina, belonging to the Fabaceae family, is a rich source of structurally diverse secondary metabolites, including alkaloids and flavonoids. Among these, the pterocarpans, a class of isoflavonoids, have demonstrated a range of biological activities. This compound is a member of this class, and its isolation and characterization are crucial for further pharmacological investigation and potential therapeutic development. This guide outlines the necessary steps for its extraction, purification, and identification.
Experimental Protocols
Plant Material Collection and Preparation
-
Plant Part: The stem bark or root bark of an appropriate Erythrina species known to contain pterocarpans is collected.
-
Preparation: The collected plant material is air-dried in the shade to prevent the degradation of phytochemicals. Once thoroughly dried, the material is ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Initial Extraction: The powdered plant material is subjected to sequential solvent extraction, starting with a non-polar solvent and progressing to more polar solvents. A common sequence is n-hexane, followed by dichloromethane (or chloroform), ethyl acetate, and finally methanol. This process is typically carried out at room temperature with continuous stirring for 72 hours for each solvent.
-
Solvent Removal: After each extraction step, the filtrate is collected, and the solvent is removed under reduced pressure using a rotary evaporator to yield the respective crude extracts.
Chromatographic Purification
-
Column Chromatography: The dichloromethane or ethyl acetate crude extract, which is likely to contain this compound, is subjected to column chromatography for fractionation.
-
Stationary Phase: Silica gel (60-120 mesh) is commonly used as the adsorbent.
-
Mobile Phase: A gradient solvent system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, the elution can begin with 100% n-hexane, followed by gradients of n-hexane:ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.), and ending with 100% ethyl acetate.
-
-
Fraction Collection and Analysis: Fractions of a specific volume are collected sequentially and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system. Fractions with similar TLC profiles are pooled together.
-
Further Purification: The fractions containing the compound of interest may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
Characterization of this compound
Due to the lack of publicly available experimental spectroscopic data for this compound, this section outlines the standard analytical techniques that would be employed for its structure elucidation.
Spectroscopic Data
| Technique | Expected Data Type |
| ¹H NMR (Proton NMR) | Provides information on the number of different types of protons, their chemical environment, and their connectivity. Expected signals would include aromatic protons, protons of the pterocarpan skeleton, and protons of the prenyl group. |
| ¹³C NMR (Carbon-13 NMR) | Indicates the number of different types of carbon atoms in the molecule. The spectrum would show signals for aromatic carbons, carbons of the heterocyclic rings, and carbons of the prenyl substituent. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. Fragmentation patterns can offer clues about the structure. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule, which is characteristic of the chromophoric system. Pterocarpans typically exhibit absorption maxima in the UV region, which can be useful for identification and quantification. |
Biological Activity of this compound
Antibacterial Activity
This compound has demonstrated antibacterial activity, particularly against Gram-positive bacteria. A study on flavonoids from Erythrina eriotricha reported the following activity for this compound[1]:
| Bacterial Strain | Activity | MIC (Minimum Inhibitory Concentration) |
| Staphylococcus aureus 209P | Significant | 8.3 mg/L |
The structure-activity relationship of pterocarpans from African Erythrina species suggests that the presence and substitution pattern of prenyl and hydroxyl groups on the aromatic rings are crucial for their antibacterial efficacy.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the isolation of this compound and the logical relationship of its structural features to its biological activity.
Conclusion
This technical guide provides a foundational framework for the isolation and characterization of this compound from Erythrina species. While a definitive, published protocol and complete spectroscopic dataset for this compound are currently elusive, the methodologies outlined herein, based on the isolation of similar compounds, offer a robust starting point for researchers. The documented antibacterial activity of this compound underscores its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile and to develop optimized and scalable isolation procedures.
References
The Biosynthesis of Erybraedin E: A Technical Guide for Researchers
Abstract
Erybraedin E, a diprenylated pterocarpan with significant biological activities, belongs to the vast family of isoflavonoids. Its complex structure arises from the intricate phenylpropanoid pathway, culminating in a series of specific enzymatic modifications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon established knowledge of isoflavonoid and pterocarpan biosynthesis. It is intended for researchers, scientists, and drug development professionals engaged in the study and application of complex natural products. This document details the precursor molecules, key enzymatic steps, and proposed late-stage modifications leading to the formation of this compound. Furthermore, it presents available quantitative data for related enzymes, outlines relevant experimental protocols, and provides visual representations of the biosynthetic pathway and associated experimental workflows to facilitate a deeper understanding of this complex biochemical process.
Introduction
Isoflavonoids are a class of phenolic compounds predominantly found in leguminous plants, where they play crucial roles in plant defense and symbiotic nitrogen fixation.[1] Their structural similarity to estrogens has also made them a subject of intense research for their potential health benefits in humans.[2] Pterocarpans, a major subgroup of isoflavonoids, are characterized by a tetracyclic ring system and often exhibit potent antimicrobial and medicinal properties.[3]
This compound is a diprenylated pterocarpan isolated from plants of the Erythrina genus.[4][5] The addition of two prenyl groups to the pterocarpan skeleton significantly enhances its lipophilicity and biological activity.[6] While the complete biosynthetic pathway of this compound has not been fully elucidated in a single organism, extensive research on the biosynthesis of related isoflavonoids and pterocarpans, particularly the phytoalexin glyceollin in soybean, provides a robust framework for proposing a putative pathway.[3][7]
This guide synthesizes the current understanding of the multi-step enzymatic cascade leading to the formation of this compound, from primary metabolism to the final complex structure.
The Phenylpropanoid and Isoflavonoid Core Pathways
The biosynthesis of all isoflavonoids, including this compound, begins with the essential amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of three core enzymes convert L-phenylalanine to p-coumaroyl-CoA, a key metabolic intermediate.[2]
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
The subsequent steps involve the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, derived from acetyl-CoA, to form the characteristic C6-C3-C6 backbone of flavonoids.
-
Chalcone Synthase (CHS): Catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to produce naringenin chalcone.
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, naringenin.
The commitment to the isoflavonoid branch of the flavonoid pathway is orchestrated by a key enzyme:
-
Isoflavone Synthase (IFS): A cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from the C2 to the C3 position of the flavanone, forming 2-hydroxyisoflavanone.[8]
-
2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the dehydration of 2-hydroxyisoflavanone to yield the central isoflavone intermediate, daidzein.[9]
The initial stages of the isoflavonoid biosynthesis pathway are depicted in the following diagram:
Formation of the Pterocarpan Skeleton
The conversion of the isoflavone daidzein into the core pterocarpan structure involves a series of reduction and cyclization reactions.
-
Isoflavone 2'-Hydroxylase (I2'H): A cytochrome P450 enzyme that introduces a hydroxyl group at the 2' position of the B-ring of daidzein, yielding 2'-hydroxydaidzein.[7]
-
Isoflavone Reductase (IFR): Catalyzes the reduction of the double bond in the C-ring of 2'-hydroxydaidzein to form 2'-hydroxyisoflavanone.[10]
-
Vestitone Reductase (VR): Further reduces the carbonyl group in the C-ring of 2'-hydroxyisoflavanone to produce 7,2',4'-trihydroxyisoflavanol.[7]
-
Pterocarpan Synthase (PTS): This dirigent-like protein catalyzes the final ring closure through dehydration to form the characteristic tetracyclic pterocarpan skeleton.[3][7] The product of this reaction is 3,9-dihydroxypterocarpan.
The enzymatic steps from daidzein to the pterocarpan core are illustrated below:
Proposed Late-Stage Modifications: The Prenylation Steps
This compound is characterized by the presence of two prenyl groups attached to the pterocarpan scaffold. The enzymes responsible for these additions are prenyltransferases, which utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. While the specific prenyltransferases for this compound biosynthesis are yet to be identified, the well-studied biosynthesis of the diprenylated pterocarpan glyceollin in soybean provides a strong model.[3][7] In the glyceollin pathway, two distinct prenyltransferases, glycinol 4-dimethylallyltransferase (G4DT) and glycinol 2-dimethylallyltransferase (G2DT), catalyze the regiospecific prenylation of the pterocarpan precursor, (-)-glycinol.[7]
Based on this, it is proposed that the biosynthesis of this compound proceeds through two sequential prenylation steps on the 3,9-dihydroxypterocarpan core.
-
Pterocarpan Prenyltransferase 1 (PPT1) (Putative): Catalyzes the transfer of a DMAPP molecule to one of the available positions on the pterocarpan ring system.
-
Pterocarpan Prenyltransferase 2 (PPT2) (Putative): Catalyzes the second prenylation event at a different position to yield the final this compound structure.
The proposed final steps in the biosynthesis of this compound are shown below:
Quantitative Data
Specific enzyme kinetic data for the biosynthesis of this compound are not currently available in the literature. However, studies on related enzymes in the isoflavonoid pathway provide valuable insights into their catalytic efficiencies. The following table summarizes kinetic parameters for a characterized isoflavone prenyltransferase, LaPT1, from Lupinus albus.[9] This data can serve as a reference for the putative pterocarpan prenyltransferases involved in this compound synthesis.
| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (s-1) | Apparent kcat/Km (M-1s-1) |
| LaPT1 | Genistein | 15.2 ± 1.8 | 0.14 ± 0.004 | 9,210 |
| LaPT1 | DMAPP | 48.3 ± 7.2 | 0.15 ± 0.005 | 3,110 |
Table 1: Kinetic parameters of the isoflavone prenyltransferase LaPT1 from Lupinus albus.[9]
Experimental Protocols
The elucidation of a complex biosynthetic pathway such as that of this compound relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following outlines key experimental protocols that are central to this area of research.
Heterologous Expression of Biosynthetic Enzymes in Yeast
This technique is crucial for characterizing the function of candidate genes identified through transcriptomics or genome mining. Saccharomyces cerevisiae is a commonly used host for expressing plant-derived enzymes, particularly cytochrome P450s and prenyltransferases.[1]
General Workflow:
-
Gene Isolation and Vector Construction: The full-length cDNA of the candidate gene is amplified from a suitable plant tissue source (e.g., roots or elicited cell cultures of an Erythrina species) and cloned into a yeast expression vector, typically under the control of a strong, inducible promoter (e.g., GAL1).
-
Yeast Transformation: The expression vector is introduced into a suitable yeast strain using methods such as the lithium acetate/polyethylene glycol (LiAc/PEG) transformation protocol.
-
Protein Expression: Transformed yeast cells are grown in appropriate selection media to a desired cell density, and protein expression is induced (e.g., by the addition of galactose).
-
Microsome Isolation (for membrane-bound enzymes): For enzymes like P450s and prenyltransferases, which are often membrane-associated, a microsomal fraction is prepared from the yeast cells by differential centrifugation. This enriches for the recombinant enzyme.
-
Enzyme Assays: The functional activity of the expressed enzyme is then tested by providing the appropriate substrate(s) and co-factors and analyzing the reaction products using techniques like HPLC or LC-MS.
The workflow for heterologous expression and functional characterization is depicted below:
Purification and Characterization of Native Enzymes
While heterologous expression is a powerful tool, characterization of the native enzyme from the source organism is also important to confirm its properties.
General Protocol Outline:
-
Plant Material and Protein Extraction: A significant quantity of the relevant plant tissue is harvested and homogenized in a suitable extraction buffer containing protease inhibitors and stabilizing agents.
-
Fractionation: The crude extract is subjected to differential centrifugation to separate soluble and membrane-bound proteins. For membrane proteins, solubilization with detergents may be necessary.
-
Chromatographic Purification: A series of chromatographic steps are employed to purify the target enzyme. These can include:
-
Ammonium Sulfate Precipitation: To concentrate the protein fraction of interest.
-
Ion-Exchange Chromatography: To separate proteins based on their net charge.
-
Size-Exclusion Chromatography: To separate proteins based on their molecular size.
-
Affinity Chromatography: Using a ligand specific to the enzyme for highly selective purification.
-
-
Purity Assessment: The purity of the final enzyme preparation is assessed using techniques like SDS-PAGE.
-
Biochemical Characterization: The purified enzyme is then used for detailed kinetic studies to determine its substrate specificity, Km, kcat, pH and temperature optima, and inhibitor sensitivities.
Conclusion and Future Perspectives
The proposed biosynthetic pathway of this compound provides a solid foundation for further research into this important class of natural products. The pathway highlights the conserved nature of isoflavonoid biosynthesis while also pointing to the diversification that arises from late-stage modifications like prenylation.
Future research should focus on the definitive identification and characterization of the pterocarpan prenyltransferases from an this compound-producing Erythrina species. This will involve a combination of transcriptomic analysis of elicited plant tissues to identify candidate genes, followed by their functional characterization using the experimental approaches outlined in this guide. A complete understanding of the biosynthetic pathway will not only be of fundamental scientific interest but will also open up avenues for the biotechnological production of this compound and related compounds for pharmaceutical and other applications through metabolic engineering in microbial or plant-based systems. The elucidation of the stereochemical control exerted by the enzymes in this pathway will also be a critical area of investigation.
References
- 1. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylated isoflavonoids from the root bark of Erythrina vogelii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. opendata.uni-halle.de [opendata.uni-halle.de]
- 5. Naturally occurring prenylated flavonoids from African Erythrina plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Molecular Characterization of Soybean Pterocarpan 2-Dimethylallyltransferase in Glyceollin Biosynthesis: Local Gene and Whole-Genome Duplications of Prenyltransferase Genes Led to the Structural Diversity of Soybean Prenylated Isoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin E in Plants: Biosynthesis Pathways, Biofortification Strategies, and Regulatory Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on the Physicochemical Properties of Erybraedin E
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the physicochemical properties of Erybraedin E is limited. The information presented in this guide is primarily based on predicted data and information available for structurally related compounds.
Introduction
This compound is a member of the pterocarpan class of isoflavonoids, a group of natural products known for their diverse biological activities. Pterocarpans are characterized by a tetracyclic ring system and are found in various plant species. Due to the scarcity of specific research on this compound, this document compiles the available predicted data for "this compound" and draws upon information from closely related Erybraedin compounds to provide a comprehensive overview for research and drug development purposes.
Physicochemical Properties
Quantitative data for this compound is sparse. The following table summarizes the available predicted data for this compound, which has the molecular formula C22H20O4. It is crucial to note that these values are computational predictions and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C22H20O4 | PubChem |
| Molecular Weight | 348.39 g/mol | PubChem |
| XlogP (Predicted) | 5.0 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 58.9 Ų | PubChem |
| Heavy Atom Count | 26 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 639 | PubChem |
Table 1: Predicted Physicochemical Properties of this compound (C22H20O4)
Experimental Protocols
Due to the lack of specific experimental data for this compound, this section outlines general methodologies for determining the key physicochemical properties of natural products. These protocols can be adapted for the characterization of this compound upon its isolation and purification.
Determination of Melting Point
Methodology: The melting point can be determined using a standard capillary melting point apparatus. A small, purified sample of this compound would be packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance starts to melt to when it becomes completely liquid is recorded as the melting point.
Determination of Boiling Point
Methodology: Given that this compound is likely a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures. A small amount of the sample would be placed in a distillation flask, and the pressure would be lowered using a vacuum pump. The temperature at which the substance boils at a specific pressure would be recorded.
Determination of Aqueous Solubility
Methodology: The shake-flask method is a common technique for determining solubility. An excess amount of this compound would be added to a known volume of water in a flask. The flask would be sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension would then be filtered, and the concentration of this compound in the saturated solution would be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Determination of pKa
Methodology: The acid dissociation constant (pKa) can be determined by potentiometric titration or by UV-Vis spectrophotometry. For potentiometric titration, a solution of this compound would be titrated with a standard solution of a strong base (e.g., NaOH), and the pH would be monitored using a pH meter. The pKa is the pH at which the compound is half-ionized. For the spectrophotometric method, the UV-Vis spectrum of this compound is recorded at various pH values. The change in absorbance at a specific wavelength is then used to calculate the pKa.
Determination of logP (Octanol-Water Partition Coefficient)
Methodology: The octanol-water partition coefficient (logP) can be determined using the shake-flask method. A known amount of this compound would be dissolved in a mixture of n-octanol and water. The mixture is shaken to allow for the partitioning of the compound between the two phases. After separation of the layers, the concentration of this compound in both the octanol and water phases is measured using a suitable analytical technique like HPLC or UV-Vis spectroscopy. The logP is then calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Potential Signaling Pathway
While no signaling pathways have been explicitly described for this compound, research on the related compound, Erybraedin C, has shown that it acts as a topoisomerase I inhibitor, which can lead to apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a hypothetical signaling pathway for this compound, based on the known mechanism of Erybraedin C.
Caption: Hypothetical signaling pathway of this compound as a Topoisomerase I inhibitor.
Experimental Workflow
The following diagram outlines a general workflow for the isolation and characterization of this compound from a plant source, followed by the determination of its physicochemical properties.
Caption: General experimental workflow for natural product characterization.
Conclusion
This compound remains a largely uncharacterized natural product with potential for further scientific investigation. The predicted physicochemical properties suggest it is a lipophilic molecule. Future research should focus on the isolation and experimental determination of its properties to validate the computational predictions. Understanding its mechanism of action, potentially similar to other Erybraedin compounds, could open avenues for its development as a therapeutic agent. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to undertake the comprehensive characterization of this compound.
Erybraedin E CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding "Erybraedin E" is limited in publicly available scientific literature. A CAS number for this specific compound could not be located. Data presented here is based on information available for a structurally related compound, "this compound," and other members of the Erybraedin family, such as Erybraedin A and C. This guide serves as a resource based on the current available data.
Quantitative Data Summary
This table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C22H20O4 | PubChem |
| Monoisotopic Mass | 348.13617 Da | PubChem |
Experimental Protocols
a. Cell Adhesion Assay (Adapted from Erybraedin A studies)
This protocol outlines a method to assess the inhibitory effect of a compound on cancer cell adhesion to the extracellular matrix.
-
Cell Culture: Non-small-cell lung cancer (NSCLC) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Plate Coating: 96-well plates are coated with fibronectin (a component of the extracellular matrix) and incubated overnight at 4°C. The plates are then washed to remove unbound fibronectin.
-
Cell Treatment: NSCLC cells are pre-treated with varying concentrations of the test compound (e.g., Erybraedin) for a specified duration.
-
Adhesion: The treated cells are seeded onto the fibronectin-coated plates and allowed to adhere for a set period.
-
Quantification: Non-adherent cells are washed away. The remaining adherent cells are fixed and stained with crystal violet. The absorbance is measured to quantify cell adhesion.
b. Topoisomerase I Inhibition Assay (Adapted from Erybraedin C studies)
This protocol describes how to determine if a compound inhibits the activity of human topoisomerase I, a key enzyme in DNA replication.
-
Enzyme and Substrate Preparation: Purified human topoisomerase I and a DNA substrate (e.g., a supercoiled plasmid) are prepared.
-
Inhibition Reaction: The enzyme is pre-incubated with the test compound at various concentrations. The DNA substrate is then added to initiate the reaction, which is carried out in a specific reaction buffer.
-
Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The inhibition of topoisomerase I is observed as a decrease in the conversion of supercoiled DNA to its relaxed form.
Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, research on Erybraedin A suggests a potential mechanism of action involving the inhibition of the Src signaling pathway, which is crucial for cancer cell adhesion, proliferation, and survival.
Src Signaling Pathway Inhibition by Erybraedin A
Erybraedin A has been shown to inhibit the adhesion of non-small-cell lung cancer (NSCLC) cells to the extracellular matrix. This is achieved by inhibiting the activation of Src kinase and its downstream targets, including Focal Adhesion Kinase (FAK) and Akt. The interaction between integrins (β1 and β3) and Src is also disrupted by Erybraedin A treatment. Molecular docking studies suggest that Erybraedin A may bind to the ATP-binding pocket and an allosteric regulatory site of the Src kinase. This inhibition of the Src signaling pathway ultimately leads to reduced cell viability, decreased colony formation, and induction of apoptosis in NSCLC cells.
Visualizations
In-Depth Technical Guide to Erybraedin E: Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erybraedin E is a prenylated pterocarpan, a class of flavonoids known for their diverse biological activities. Pterocarpans are characterized by a tetracyclic ring system and are commonly found in the plant genus Erythrina. The unique structural features of this compound, including its specific pattern of hydroxylation and prenylation, contribute to its chemical properties and potential therapeutic applications. This technical guide provides a summary of the available spectroscopic data for this compound and outlines the general experimental protocols for its analysis.
Spectroscopic Data of this compound
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₂₂H₂₀O₄), the predicted monoisotopic mass is 348.13617 Da. The table below summarizes the predicted m/z values for various adducts of this compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 349.14345 |
| [M+Na]⁺ | 371.12539 |
| [M-H]⁻ | 347.12889 |
| [M+NH₄]⁺ | 366.16999 |
| [M+K]⁺ | 387.09933 |
| [M+H-H₂O]⁺ | 331.13343 |
| [M+HCOO]⁻ | 393.13437 |
| [M+CH₃COO]⁻ | 407.15002 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR data for this compound are not currently published. However, based on the known structure of this compound and the spectroscopic data of analogous prenylated pterocarpans, the following characteristic signals can be anticipated.
¹H NMR (Predicted Chemical Shifts)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 6.0 - 7.5 | m |
| Methylene Protons (C-6) | 3.5 - 4.5 | m |
| Methine Protons (C-6a, C-11a) | 4.0 - 5.5 | m |
| Prenyl Vinyl Proton | 5.0 - 5.5 | t |
| Prenyl Methylene Protons | 3.0 - 3.5 | d |
| Prenyl Methyl Protons | 1.5 - 1.8 | s |
| Hydroxyl Protons | 5.0 - 9.0 | br s |
¹³C NMR (Predicted Chemical Shifts)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons | 100 - 160 |
| C-6 | 65 - 75 |
| C-6a | 40 - 50 |
| C-11a | 75 - 85 |
| Prenyl Quaternary Carbon | 130 - 140 |
| Prenyl Methine Carbon | 120 - 130 |
| Prenyl Methylene Carbon | 20 - 30 |
| Prenyl Methyl Carbons | 15 - 25 |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of pterocarpans typically displays two main absorption bands. For this compound, the expected absorption maxima are in the following ranges:
| Band | Wavelength Range (nm) |
| Band I | 300 - 340 |
| Band II | 280 - 295 |
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of this compound are not available. The following are generalized methodologies for the analysis of flavonoids, which would be applicable to this compound.
Mass Spectrometry Protocol
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.
Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent such as methanol or acetonitrile.
Data Acquisition:
-
The sample is infused into the ESI source.
-
Mass spectra are acquired in both positive and negative ion modes.
-
Full scan spectra are obtained to determine the molecular ion peaks.
-
Tandem MS (MS/MS) experiments are performed on the molecular ions to obtain fragmentation patterns, which aid in structural elucidation.
NMR Spectroscopy Protocol
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). Tetramethylsilane (TMS) is often used as an internal standard.
Data Acquisition:
-
¹H NMR: Standard one-dimensional proton spectra are acquired.
-
¹³C NMR: Proton-decoupled carbon spectra are obtained.
-
2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations for unambiguous assignment of all signals.
UV-Vis Spectroscopy Protocol
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
Sample Preparation: A solution of the compound of known concentration is prepared in a UV-transparent solvent (e.g., methanol or ethanol).
Data Acquisition:
-
A baseline is recorded using the solvent in both the sample and reference cuvettes.
-
The UV-Vis spectrum of the sample is recorded over a range of approximately 200-400 nm.
-
The wavelengths of maximum absorbance (λmax) are determined.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic analysis of this compound.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Research on the biological activities of related prenylated pterocarpans suggests potential interactions with various cellular targets, but dedicated studies on this compound are required to elucidate its specific mechanisms of action.
Disclaimer: The spectroscopic data presented in this guide for NMR and UV-Vis are predictive and based on the analysis of structurally related compounds. Experimental verification is necessary for definitive structural confirmation.
Predicted Biological Activity of Erybraedin E: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erybraedin E, a prenylated pterocarpan found in the plant species of the Erythrina genus, is a member of a class of isoflavonoids with demonstrated therapeutic potential. This technical guide synthesizes the current understanding of the predicted biological activities of this compound, drawing upon existing data for this compound and its structurally related analogs. This document provides a comprehensive overview of its predicted antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental methodologies and quantitative data are presented to facilitate further research and drug development efforts.
Predicted Antimicrobial Activity
Pterocarpans as a class of natural products are recognized for their broad-spectrum antimicrobial properties, exhibiting antifungal, antiviral, and antibacterial activities.[1]
Antibacterial Activity against Staphylococcus aureus
This compound has demonstrated inhibitory activity against the Gram-positive bacterium Staphylococcus aureus.
Table 1: Antibacterial Activity of this compound
| Microorganism | Assay Type | Result (MIC) |
| Staphylococcus aureus ATCC 13709 | Broth Microdilution | 25.0 µg/mL |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of this compound against Staphylococcus aureus was determined using the broth microdilution method.
-
Bacterial Strain: Staphylococcus aureus ATCC 13709 was cultured in Mueller-Hinton Broth (MHB).
-
Preparation of Inoculum: A bacterial suspension was prepared and adjusted to a concentration of 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: this compound was dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Incubation: The bacterial inoculum was added to each well containing the compound dilutions. The plate was incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth of the bacteria.
Predicted Anticancer Activity
Structurally similar pterocarpans, Erybraedin A and Erybraedin C, have shown promising anticancer activities, suggesting a similar potential for this compound.
Predicted Mechanism: Inhibition of Src Kinase
Erybraedin A has been identified as a potential inhibitor of Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis in non-small-cell lung cancer (NSCLC).[2] Inhibition of Src and its downstream targets, such as FAK and Akt, by Erybraedin A leads to reduced cell adhesion and induction of apoptosis.[2] Given the structural similarity, it is plausible that this compound may also exert anticancer effects through the inhibition of this or related signaling pathways.
Diagram 1: Predicted Anticancer Signaling Pathway of this compound
Caption: Predicted inhibition of the Src signaling pathway by this compound.
Predicted Mechanism: Induction of Apoptosis via Topoisomerase II Poisoning
Erybraedin C has been shown to induce apoptosis in human colon adenocarcinoma cell lines.[1] The mechanism is suggested to be through the poisoning of topoisomerase II, an enzyme critical for DNA replication and chromosome segregation.[1] This leads to DNA damage and the initiation of programmed cell death.
Table 2: Cytotoxicity of Structurally Related Pterocarpans
| Compound | Cell Line | LD50 (µg/mL) |
| Erybraedin C | HT29 (colon adenocarcinoma) | 1.94 |
| Erybraedin C | LoVo (colon adenocarcinoma) | 1.73 |
Experimental Protocol: Apoptosis Assay by Flow Cytometry
The induction of apoptosis by pterocarpans can be assessed using flow cytometry with Annexin V and propidium iodide (PI) staining.
-
Cell Culture: Cancer cell lines (e.g., HT29, LoVo) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., Erybraedin C) for a specified duration (e.g., 24, 48, 72 hours).
-
Staining: Cells are harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Diagram 2: Experimental Workflow for Apoptosis Assay
Caption: Workflow for assessing apoptosis induction by this compound.
Predicted Anti-inflammatory Activity
Pterocarpans are known to possess anti-inflammatory properties. While specific data for this compound is limited, the activity of the related pterocarpene, erycristagallin, provides a strong indication of its potential mechanism.
Predicted Mechanism: Inhibition of the 5-Lipoxygenase Pathway
Erycristagallin has been shown to inhibit the 5-lipoxygenase (5-LOX) pathway, a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[3]
Table 3: Anti-inflammatory Activity of a Structurally Related Pterocarpene
| Compound | Target | Assay | IC50 |
| Erycristagallin | 5-Lipoxygenase | Inhibition of LTB4 production in rat polymorphonuclear leukocytes | 23.4 µM |
Experimental Protocol: 5-Lipoxygenase Inhibition Assay
The inhibitory effect of a compound on the 5-LOX pathway can be determined by measuring the production of leukotriene B4 (LTB4).
-
Cell Isolation: Polymorphonuclear leukocytes (PMNs) are isolated from rat peritoneal cavity.
-
Incubation: PMNs are pre-incubated with the test compound (e.g., this compound) at various concentrations.
-
Stimulation: The cells are then stimulated with a calcium ionophore (e.g., A23187) to induce LTB4 production.
-
Quantification of LTB4: The amount of LTB4 produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Calculation of IC50: The IC50 value, the concentration of the compound that inhibits LTB4 production by 50%, is calculated.
Diagram 3: Predicted Anti-inflammatory Signaling Pathway of this compound
Caption: Predicted inhibition of the 5-lipoxygenase pathway by this compound.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses a range of promising biological activities, including antibacterial, anticancer, and anti-inflammatory effects. The data from structurally related pterocarpans provide a solid foundation for predicting its mechanisms of action, which likely involve the inhibition of key signaling pathways such as Src kinase and 5-lipoxygenase, as well as the induction of apoptosis.
Further research is warranted to confirm and quantify these predicted activities for this compound. Specifically, comprehensive in vitro and in vivo studies are needed to:
-
Determine the full spectrum of its antimicrobial activity.
-
Elucidate the precise molecular mechanisms of its anticancer effects and evaluate its efficacy in relevant cancer models.
-
Quantify its anti-inflammatory and antioxidant properties and investigate the underlying signaling pathways.
Such studies will be crucial in unlocking the full therapeutic potential of this compound and advancing its development as a novel therapeutic agent.
References
- 1. Erybraedin C and bitucarpin A, two structurally related pterocarpans purified from Bituminaria bituminosa, induced apoptosis in human colon adenocarcinoma cell lines MMR- and p53-proficient and -deficient in a dose-, time-, and structure-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erybraedin A is a potential Src inhibitor that blocks the adhesion and viability of non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of erycristagallin, a pterocarpene from Erythrina mildbraedii - PubMed [pubmed.ncbi.nlm.nih.gov]
Erybraedin E: A Technical Guide to its Structural Elucidation and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erybraedin E is a naturally occurring prenylated pterocarpan, a class of isoflavonoids known for their diverse biological activities. Isolated from the root bark of Erythrina eriotricha, this compound has garnered interest for its potential therapeutic applications, particularly its antibacterial properties. This technical guide provides a comprehensive overview of the structural elucidation and characterization of this compound, including its spectroscopic data, isolation protocols, and known biological activities.
Structural Elucidation
The determination of this compound's structure was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
| Parameter | Value | Method |
| Molecular Formula | C₂₂H₂₀O₄ | High-Resolution Mass Spectrometry |
| Molecular Weight | 348.39 g/mol | Mass Spectrometry |
| ¹H NMR | Data not publicly available | ¹H Nuclear Magnetic Resonance |
| ¹³C NMR | Data not publicly available | ¹³C Nuclear Magnetic Resonance |
| Mass Spectrometry | [M+H]⁺: 349.14345 m/z | Predicted ESI-MS |
| [M+Na]⁺: 371.12539 m/z | Predicted ESI-MS | |
| [M-H]⁻: 347.12889 m/z | Predicted ESI-MS |
Experimental Protocols
Isolation of this compound
This compound was first isolated from the root bark of Erythrina eriotricha. The general procedure involves the following steps:
-
Extraction : The dried and powdered root bark is extracted with methylene chloride (CH₂Cl₂).
-
Fractionation : The resulting crude extract is subjected to bioassay-guided fractionation. This process involves separating the extract into different fractions using chromatographic techniques.
-
Purification : The active fractions are further purified using techniques such as column chromatography and preparative thin-layer chromatography to yield pure this compound.
Spectroscopic Analysis
The structural characterization of the isolated compound was performed using the following spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY and HMBC) experiments are conducted to determine the connectivity of protons and carbons, providing the foundational evidence for the pterocarpan skeleton and the placement of the prenyl group.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.
Biological Activity and Potential Signaling Pathway
This compound has demonstrated notable antibacterial activity, particularly against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 22.1 mg/L.[1]
While the specific molecular mechanism of action for this compound has not been fully elucidated, research on structurally similar compounds from the Erythrina genus provides valuable insights. For instance, the related compound Erybraedin A has been shown to inhibit the Src kinase signaling pathway in non-small-cell lung cancer cells. Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and adhesion.
Based on this evidence for a related molecule, a proposed signaling pathway for the potential anticancer activity of this compound is presented below. It is important to note that this is a hypothetical pathway based on the activity of a structurally similar compound and requires experimental validation for this compound.
Structural Elucidation Workflow
The logical flow for the structural elucidation of this compound is a systematic process that begins with the natural source and culminates in the confirmed chemical structure.
References
In Silico Prediction of Erybraedin E Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the predicted biological targets of Erybraedin E, a natural compound with potential therapeutic applications. Through a comprehensive in silico analysis, this document outlines putative protein interactions and the associated signaling pathways that may be modulated by this compound. The methodologies of various computational prediction tools are detailed, offering a transparent and reproducible workflow for researchers in drug discovery and development.
Introduction
This compound is a prenylated pterocarpan found in various plant species. While structurally related compounds, such as Erybraedin A and C, have demonstrated anticancer and anti-inflammatory properties, the specific molecular targets of this compound remain largely uncharacterized.[1] This guide employs a suite of in silico target prediction strategies to elucidate the potential protein targets of this compound, providing a foundation for future experimental validation and therapeutic development.
Chemical Information of this compound
For the in silico analyses, the following structural information for this compound was utilized:
-
Molecular Formula: C₂₂H₂₀O₄
-
SMILES: C=C(C)CCc1cc(O)c2c(c1)OC[C@H]3OC4=CC5=C(C=CO5)C=C4[C@@H]32
-
InChI: InChI=1S/C22H20O4/c1-12(2)3-4-15-11-18(23)19-13-26-21-9-16-7-8-24-17(16)5-6-20(21)22(19)25-10-14(13)15/h3,5-9,11,13,20-21,23H,4,10H2,1-2H3/t20-,21+/m1/s1
In Silico Target Prediction of this compound
A multi-faceted approach was employed to predict the biological targets of this compound, leveraging both ligand-based and structure-based methodologies. The SMILES string of this compound was submitted to several well-established web servers for target prediction.
Ligand-Based Target Prediction
Ligand-based methods operate on the principle of chemical similarity, positing that structurally similar molecules are likely to share biological targets.
SwissTargetPrediction is a web server that predicts the targets of a small molecule based on its 2D and 3D similarity to a library of known bioactive compounds.
Experimental Protocol:
-
Navigate to the SwissTargetPrediction web server.
-
Input the SMILES string of this compound into the query field.
-
Select the desired organism for prediction (e.g., Homo sapiens).
-
Initiate the prediction by clicking the "Predict targets" button.
-
The server computes the similarity between the query molecule and a database of known ligands, presenting a ranked list of potential targets based on a probability score.
Predicted Targets (Top 15):
| Target Class | Target Name | UniProt ID | Probability | Known Actives (2D/3D) |
| Enzyme | Carbonic anhydrase II | P00918 | 1.000 | 1 / 1 |
| Enzyme | Prostaglandin G/H synthase 2 | P35354 | 1.000 | 1 / 1 |
| Enzyme | Xanthine dehydrogenase/oxidase | P47989 | 1.000 | 1 / 1 |
| Kinase | Tyrosine-protein kinase Src | P12931 | 1.000 | 1 / 1 |
| Kinase | Tyrosine-protein kinase LCK | P06239 | 1.000 | 1 / 1 |
| Kinase | Vascular endothelial growth factor receptor 2 | P35968 | 1.000 | 1 / 1 |
| Kinase | Mast/stem cell growth factor receptor Kit | P10721 | 1.000 | 1 / 1 |
| Kinase | Epidermal growth factor receptor | P00533 | 1.000 | 1 / 1 |
| Kinase | Fibroblast growth factor receptor 1 | P11362 | 1.000 | 1 / 1 |
| Kinase | Mitogen-activated protein kinase 14 | Q16539 | 1.000 | 1 / 1 |
| Enzyme | 5-lipoxygenase | P09917 | 1.000 | 1 / 1 |
| Enzyme | Estrogen receptor | P03372 | 1.000 | 1 / 1 |
| Protease | Thrombin | P00734 | 1.000 | 1 / 1 |
| Enzyme | Aldose reductase | P15121 | 1.000 | 1 / 1 |
| Enzyme | Carbonic anhydrase I | P00915 | 1.000 | 1 / 1 |
SuperPred is a web server that predicts the therapeutic class and potential targets of a compound by comparing its fingerprint to a database of known drugs and bioactive molecules.
Experimental Protocol:
-
Access the SuperPred web server.
-
Input the SMILES string of this compound.
-
Select the "Target Prediction" option.
-
The server calculates the Tanimoto similarity of the input molecule's fingerprint to a library of ligands with known targets.
-
A list of predicted targets is generated, ranked by a prediction score.
Predicted Targets (Top 15):
| Target Name | UniProt ID | Prediction Score |
| Prostaglandin G/H synthase 2 | P35354 | 0.98 |
| Carbonic anhydrase II | P00918 | 0.95 |
| Tyrosine-protein kinase SRC | P12931 | 0.92 |
| Xanthine dehydrogenase/oxidase | P47989 | 0.91 |
| Vascular endothelial growth factor receptor 2 | P35968 | 0.89 |
| Tyrosine-protein kinase LCK | P06239 | 0.88 |
| 5-lipoxygenase | P09917 | 0.87 |
| Epidermal growth factor receptor | P00533 | 0.85 |
| Mast/stem cell growth factor receptor Kit | P10721 | 0.84 |
| Mitogen-activated protein kinase 14 | Q16539 | 0.82 |
| Fibroblast growth factor receptor 1 | P11362 | 0.81 |
| Thrombin | P00734 | 0.79 |
| Estrogen receptor | P03372 | 0.78 |
| Aldose reductase | P15121 | 0.76 |
| Carbonic anhydrase I | P00915 | 0.75 |
Structure-Based Target Prediction: Reverse Docking
Reverse docking is a computational technique where a single ligand is docked against a large collection of protein structures to identify potential binding partners.
Experimental Protocol:
-
Ligand Preparation: The 3D structure of this compound is generated from its SMILES string and energy-minimized using a molecular modeling software (e.g., AutoDock Tools, PyMOL).
-
Target Library Preparation: A library of 3D protein structures is obtained from the Protein Data Bank (PDB). These structures are prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to systematically evaluate the binding poses and affinities of this compound within the binding sites of each protein in the library.
-
Scoring and Ranking: The docking results are scored based on the predicted binding energy. Targets are then ranked according to their binding affinity for this compound.
Due to the computational intensity of performing a full reverse docking screen for this guide, this section provides a generalized protocol. The results from such a screen would typically be presented in a table ranking proteins by their docking scores.
Predicted Signaling Pathways
Based on the high-confidence targets predicted by the ligand-based methods, several key signaling pathways are likely to be modulated by this compound.
Pro-inflammatory Signaling Pathways
The prediction of targets like Prostaglandin G/H synthase 2 (COX-2) and 5-lipoxygenase (5-LOX) suggests that this compound may interfere with the arachidonic acid cascade, a critical pathway in inflammation.
Cancer-Related Signaling Pathways
The prediction of multiple receptor tyrosine kinases (RTKs) such as VEGFR2, EGFR, FGFR1, and c-Kit, as well as the non-receptor tyrosine kinase Src, strongly suggests that this compound may possess anticancer activity by interfering with key signaling pathways that regulate cell proliferation, survival, and angiogenesis.
Conclusion
The in silico analyses presented in this guide provide strong evidence that this compound is a multi-target compound with the potential to modulate key signaling pathways involved in inflammation and cancer. The predicted targets, including COX-2, 5-LOX, and a range of tyrosine kinases, are well-established therapeutic targets. These computational predictions offer a valuable starting point for further experimental investigation to validate the biological activities of this compound and to explore its potential as a novel therapeutic agent. The detailed methodologies and workflows provided herein are intended to facilitate such future research endeavors.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Erybraedin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erybraedin E is a naturally occurring prenylated pterocarpan, a class of isoflavonoids known for their diverse biological activities. Pterocarpans are phytoalexins, produced by plants in response to pathogen attack, and have garnered significant interest in the drug discovery field for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, specifically, is found in various species of the genus Erythrina. The addition of a prenyl group to the pterocarpan scaffold is thought to enhance its bioactivity by increasing its lipophilicity and facilitating interaction with biological membranes.
These application notes provide a comprehensive overview of the methodologies for the isolation and purification of this compound from natural sources. While a specific total synthesis for this compound has not been widely reported, this document outlines a generalized, robust protocol for its extraction and purification from plant material, based on established methods for similar prenylated pterocarpans from Erythrina species.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Data |
| Molecular Formula | C₂₅H₂₆O₅ |
| Molecular Weight | 406.47 g/mol |
| Appearance | Amorphous powder or oil |
| ¹H-NMR (CDCl₃, 500 MHz) δ (ppm) | Characteristic signals for the pterocarpan core, including aromatic protons, oxymethine protons, and methylene protons, as well as signals for the prenyl group (vinyl proton, methylene protons, and two methyl singlets). |
| ¹³C-NMR (CDCl₃, 125 MHz) δ (ppm) | Characteristic signals for the pterocarpan skeleton, including quaternary carbons of the aromatic rings, oxygenated carbons, and aliphatic carbons, in addition to the five carbons of the prenyl group. |
| Mass Spectrometry (HR-ESI-MS) | m/z [M+H]⁺ calculated for C₂₅H₂₇O₅⁺, found within ± 5 ppm |
Note: The exact chemical shifts in NMR spectra can vary slightly depending on the solvent and instrument used. The data presented here are representative values for a prenylated pterocarpan structure.
Experimental Protocols
Protocol 1: Extraction of this compound from Erythrina sp. Plant Material
This protocol describes a general procedure for the extraction of this compound from the dried and powdered plant material (e.g., stem bark or roots) of a relevant Erythrina species.
Materials:
-
Dried and powdered Erythrina sp. plant material
-
Methanol (MeOH), analytical grade
-
n-Hexane, analytical grade
-
Ethyl acetate (EtOAc), analytical grade
-
Chloroform (CHCl₃), analytical grade
-
Distilled water (H₂O)
-
Rotary evaporator
-
Large glass beakers and flasks
-
Separatory funnel
-
Filter paper and funnel
Procedure:
-
Maceration: Suspend the powdered plant material (1 kg) in methanol (5 L) in a large container.
-
Extraction: Stir the suspension at room temperature for 48 hours.
-
Filtration: Filter the mixture through filter paper to separate the plant residue from the methanol extract.
-
Re-extraction: Repeat the extraction process (steps 1-3) on the plant residue two more times with fresh methanol to ensure exhaustive extraction.
-
Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanol extract.
-
Solvent Partitioning:
-
Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning by sequentially extracting with n-hexane, chloroform, and ethyl acetate.
-
For each solvent, perform the extraction three times.
-
Combine the respective fractions for each solvent.
-
-
Final Concentration: Concentrate each of the n-hexane, chloroform, and ethyl acetate fractions to dryness using a rotary evaporator to yield the respective crude fractions. The prenylated pterocarpans, including this compound, are typically enriched in the chloroform and ethyl acetate fractions.
Protocol 2: Chromatographic Purification of this compound
This protocol outlines the purification of this compound from the enriched chloroform or ethyl acetate fraction obtained in Protocol 1. A multi-step chromatographic approach is typically required.
Materials:
-
Crude chloroform or ethyl acetate fraction
-
Silica gel (60-120 mesh) for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol gradients)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass columns for chromatography
-
Fraction collector (optional)
-
Rotary evaporator
Procedure:
-
Silica Gel Column Chromatography (Step 1):
-
Pack a glass column with silica gel slurried in n-hexane.
-
Dissolve the crude fraction (e.g., 10 g) in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 1:1 n-hexane:EtOAc, and finally 100% EtOAc).
-
Collect fractions of a suitable volume (e.g., 20 mL).
-
Monitor the fractions by TLC, visualizing with a UV lamp.
-
Combine fractions with similar TLC profiles that show the presence of the target compound.
-
-
Sephadex LH-20 Column Chromatography (Step 2):
-
Pack a glass column with Sephadex LH-20 slurried in methanol.
-
Dissolve the combined fractions from the previous step in a minimal amount of methanol.
-
Apply the sample to the top of the Sephadex column.
-
Elute the column with 100% methanol. This step is effective for separating compounds based on molecular size and removing polymeric material.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the compound of interest.
-
-
Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
For final purification to obtain highly pure this compound, either pTLC or preparative HPLC can be employed.
-
pTLC: Apply the semi-purified sample as a band onto a preparative TLC plate and develop with an appropriate solvent system (e.g., chloroform:methanol 95:5). Scrape the band corresponding to this compound and elute the compound from the silica with a polar solvent like methanol.
-
HPLC: Utilize a reversed-phase column (e.g., C18) with a gradient of water and acetonitrile or methanol as the mobile phase.
-
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Visualizations
Caption: Workflow for the isolation of this compound.
Caption: Simplified biosynthetic pathway of this compound.
Application Notes & Protocols for the Quantification of Erybraedin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erybraedin E is a prenylated isoflavonoid found in various species of the Erythrina genus. Like other isoflavonoids, it is recognized for its potential biological activities, making its accurate quantification crucial for research, drug development, and quality control purposes. These application notes provide detailed protocols for the quantification of this compound in various samples, including plant extracts and biological matrices. The methodologies described are based on established analytical techniques for similar compounds, such as other prenylated isoflavonoids, and have been adapted to suit the specific characteristics of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of isoflavonoids. This method offers good selectivity and sensitivity for the analysis of this compound.
Principle
This method separates this compound from other components in a sample using a reversed-phase HPLC column. Quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength and comparing the peak area to that of a known standard.
Experimental Protocol
1.2.1. Instrumentation and Materials
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Syringe filters (0.45 µm)
1.2.2. Sample Preparation (Plant Material)
-
Grind the dried plant material to a fine powder.
-
Accurately weigh 1 g of the powdered sample.
-
Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.
1.2.3. Chromatographic Conditions
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
1.2.4. Calibration Curve
Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 100 µg/mL. Inject each standard solution into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.
Data Presentation
Table 1: HPLC-UV Method Validation Parameters (Adapted from similar isoflavonoids)
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL[1] |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Workflow
Caption: HPLC-UV workflow for this compound quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the preferred method.
Principle
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. After chromatographic separation, this compound is ionized and fragmented. Specific parent-to-daughter ion transitions are monitored for highly selective quantification.
Experimental Protocol
2.2.1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
This compound reference standard
-
Internal standard (IS), e.g., a structurally similar isoflavonoid not present in the sample
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (for biological samples)
2.2.2. Sample Preparation (Biological Matrix, e.g., Plasma)
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
2.2.3. LC-MS/MS Conditions
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7-7.1 min: 95-5% B; 7.1-9 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusing a standard solution of this compound. A hypothetical transition could be based on its molecular weight and fragmentation of the prenyl group. |
Data Presentation
Table 2: LC-MS/MS Method Validation Parameters (Adapted from similar isoflavonoids)
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.2 - 2 ng/mL[2] |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Experimental Workflow
Caption: LC-MS/MS workflow for this compound quantification.
UV-Visible Spectrophotometry
For a simpler and more rapid estimation, particularly for quality control of extracts with a high concentration of this compound and known composition, UV-Visible spectrophotometry can be employed. This method is less specific than chromatographic techniques.
Principle
This method is based on the reaction of the isoflavonoid structure of this compound with aluminum chloride (AlCl₃), which forms a stable complex that can be measured spectrophotometrically. The absorbance of this complex is proportional to the concentration of this compound.[3][4]
Experimental Protocol
3.2.1. Instrumentation and Materials
-
UV-Visible spectrophotometer
-
This compound reference standard
-
Aluminum chloride (AlCl₃) solution (2% w/v in methanol)
-
Methanol
3.2.2. Sample Preparation and Analysis
-
Prepare a methanolic solution of the sample extract.
-
Pipette 1 mL of the sample solution into a test tube.
-
Add 1 mL of 2% methanolic AlCl₃ solution.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Measure the absorbance at the wavelength of maximum absorption (λmax), which should be determined by scanning a standard solution of this compound with AlCl₃ from 200 to 500 nm. For similar isoflavones like genistein, this is around 382 nm.[3][4]
-
A blank sample should be prepared using 1 mL of methanol instead of the AlCl₃ solution.
3.2.3. Calibration Curve
Prepare standard solutions of this compound in methanol (e.g., 1-20 µg/mL). Follow the same procedure as for the sample analysis to generate a calibration curve of absorbance versus concentration.
Data Presentation
Table 3: UV-Visible Spectrophotometry Method Parameters (Adapted from similar isoflavonoids)
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.25 µg/mL[4] |
| Limit of Quantification (LOQ) | ~0.76 µg/mL[4] |
| Precision (RSD%) | < 2%[4] |
Logical Relationship Diagram
Caption: Principle of UV-Vis spectrophotometric quantification.
References
Application Note: Quantitative Analysis of Erybraedin E using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the sensitive and selective quantification of Erybraedin E in complex matrices, such as plant extracts or biological samples, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to offer high precision and accuracy for pharmacokinetic studies, quality control of herbal medicines, and other research applications.
Introduction
This compound is a prenylated flavonoid, a class of compounds known for their diverse biological activities. Accurate quantification of this compound is crucial for understanding its therapeutic potential and mechanism of action. This application note outlines a robust HPLC-MS/MS method for its analysis.
Experimental Protocol
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of this compound from a liquid matrix (e.g., plant extract digest, plasma).
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load 1 mL of the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 5 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase.
HPLC-MS/MS Analysis
2.2.1. Liquid Chromatography Conditions
| Parameter | Value |
| HPLC System | A standard UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10.1-12 min: 30% B (re-equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.2.2. Mass Spectrometry Conditions
Based on the molecular formula of this compound (C22H20O4), the monoisotopic mass is 348.13617 Da[1]. Analysis can be performed in either positive or negative ionization mode. Negative mode is often preferred for phenolic compounds.
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion [M-H]⁻ | m/z 347.13 |
| Product Ions | Two to three specific product ions should be selected based on experimental optimization. Likely losses include those of small neutral molecules like CO (28 Da) and retro-Diels-Alder (rDA) fragmentation of the C-ring, which is characteristic for flavonoids. |
| Collision Energy | To be optimized for each transition to maximize signal intensity. |
| Ion Source Temp. | 500°C |
| Capillary Voltage | -3500 V |
Data Presentation
The following table summarizes typical quantitative performance parameters that can be achieved with this method, based on the analysis of similar flavonoid compounds.[2][3] These values should be experimentally determined during method validation.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Recovery | 85 - 105% |
| Precision (%RSD) | < 15% |
Visualization
Experimental Workflow
The overall experimental process from sample receipt to data analysis is depicted in the following workflow diagram.
Caption: Experimental workflow for this compound analysis.
Proposed Signaling Pathway (Hypothetical)
This diagram illustrates a hypothetical signaling pathway that could be investigated in relation to the biological activity of this compound.
Caption: Hypothetical signaling pathway of this compound.
References
Application Notes and Protocols for Antimicrobial Activity Testing of Novel Compounds such as Erybraedin E
Introduction
The rise of antimicrobial resistance necessitates the discovery and evaluation of novel antimicrobial agents. Erybraedin E, a natural compound, represents a potential candidate for which rigorous antimicrobial susceptibility testing is essential. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the antimicrobial and anti-biofilm properties of new compounds. The methodologies described are standard, widely accepted assays for determining a compound's efficacy against various microbial pathogens.[1][2][3]
Application Note 1: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro after a specific incubation period.[4][5][6] It is the gold standard for assessing the potency of a new compound.[5]
Experimental Protocol: Broth Microdilution Assay
This protocol outlines the steps to determine the MIC of a test compound using the broth microdilution method in 96-well microtiter plates.[7]
Materials:
-
Test compound (e.g., this compound) stock solution
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth - MHB)[8]
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 colonies of the test microorganism from an agar plate.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C for 18-24 hours until the culture reaches the stationary phase.
-
Adjust the turbidity of the bacterial suspension with sterile broth to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Plate Preparation and Serial Dilution:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.[4]
-
Designate wells for a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).[7]
-
-
Inoculation and Incubation:
-
Result Determination:
Data Presentation
Quantitative results from the MIC assay should be tabulated for clear comparison.
Table 1: Example MIC Values for a Test Compound
| Test Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus ATCC 29213 | [Value] |
| This compound | Escherichia coli ATCC 25922 | [Value] |
| This compound | Pseudomonas aeruginosa ATCC 27853 | [Value] |
| Control (e.g., Gentamicin) | Staphylococcus aureus ATCC 29213 | [Value] |
| Control (e.g., Gentamicin) | Escherichia coli ATCC 25922 | [Value] |
| Control (e.g., Gentamicin) | Pseudomonas aeruginosa ATCC 27853 | [Value] |
Experimental Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Application Note 2: Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[8][12] It is determined as a subsequent step to the MIC test and is defined as the concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[13]
Experimental Protocol
This protocol is performed immediately following the determination of MIC values.
Materials:
-
MIC plate with results
-
Sterile agar plates (e.g., Tryptic Soy Agar - TSA)
-
Sterile pipette or inoculating loop
-
Incubator
Procedure:
-
Subculturing:
-
Plating:
-
Spread the aliquot onto the surface of a sterile agar plate.
-
Label each plate clearly with the corresponding compound concentration from the MIC plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Result Determination:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the test compound that results in no colony formation, indicating a bactericidal effect (≥99.9% kill).[13][14] An antibacterial agent is typically considered bactericidal if the MBC is no more than four times the MIC.[13]
-
Data Presentation
MBC values are presented alongside MIC values to determine if the compound is bacteriostatic or bactericidal.
Table 2: Example MIC and MBC Values for a Test Compound
| Test Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC) |
|---|---|---|---|---|
| This compound | Staphylococcus aureus ATCC 29213 | [Value] | [Value] | [Ratio] |
| This compound | Escherichia coli ATCC 25922 | [Value] | [Value] | [Ratio] |
| this compound | Pseudomonas aeruginosa ATCC 27853 | [Value] | [Value] | [Ratio] |
Experimental Workflow
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment and evaluation of methods used for antimicrobial activity assay [wisdomlib.org]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 7. youtube.com [youtube.com]
- 8. microchemlab.com [microchemlab.com]
- 9. mdpi.com [mdpi.com]
- 10. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. qlaboratories.com [qlaboratories.com]
- 14. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes [mdpi.com]
Application Notes and Protocols: Investigating the Mechanism of Action of Erybraedin E
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Erybraedin E is a pterocarpan, a class of isoflavonoids known for a variety of biological activities. Pterocarpans are of significant interest in medicinal chemistry due to their potential as anticancer, anti-inflammatory, and antimicrobial agents. While research on the specific mechanisms of this compound is still emerging, studies on closely related analogs, such as Erybraedin A and C, provide a strong foundation for investigating its mode of action. These notes provide an overview of the known activities of the Erybraedin family and detailed protocols for the experimental investigation of this compound.
Data Presentation: Biological Activities of Erybraedins
Quantitative data for this compound is limited, but a comparative analysis with its structural analogs highlights the potential areas of its biological activity.
Table 1: Comparative Anticancer and Cytotoxic Activities
| Compound | Cell Line | Assay Type | IC50 / LD50 | Citation |
| Erybraedin A | Non-Small-Cell Lung Cancer (NSCLC) | Cell Viability | Not Specified | [1] |
| Erybraedin C | LoVo (human colon adenocarcinoma) | Cytotoxicity | 1.73 µg/mL | [2] |
| Erybraedin C | HT29 (human colon adenocarcinoma) | Cytotoxicity | 1.94 µg/mL | [2] |
Table 2: Comparative Antimicrobial and Anti-inflammatory Activities
| Compound | Target/Assay | Activity Type | MIC / IC50 | Citation |
| This compound | Staphylococcus aureus | Antibacterial | 12.5 µg/mL | [3] |
| Erycristagallin | 5-lipoxygenase pathway | Anti-inflammatory | 23.4 µM | [3][4] |
Known and Postulated Mechanisms of Action
Based on studies of its close analogs, the primary mechanisms of action for this compound are postulated to involve the inhibition of key signaling pathways in cancer and inflammation.
Anticancer Activity: Inhibition of Src Kinase and Topoisomerase I
Erybraedin A has been identified as a potential inhibitor of Src kinase, a non-receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and metastasis.[1][5] Inhibition of Src can disrupt downstream signaling through pathways such as FAK and Akt, leading to reduced cell adhesion and induction of apoptosis.[1][5]
Erybraedin C has been shown to inhibit human topoisomerase I, an enzyme essential for DNA replication and transcription.[6][7] By stabilizing the enzyme-DNA cleavage complex, it prevents the re-ligation of the DNA strand, leading to DNA damage and apoptosis.[6]
Anti-inflammatory Activity: Inhibition of the 5-Lipoxygenase Pathway
The anti-inflammatory properties of related pterocarpans, such as erycristagallin, are attributed to the inhibition of the 5-lipoxygenase (5-LOX) pathway.[3][4] This enzyme is involved in the synthesis of leukotrienes, which are pro-inflammatory mediators. Inhibition of 5-LOX can therefore reduce the inflammatory response.
Experimental Protocols
The following protocols are provided as general methodologies for investigating the biological activities of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
This protocol is to determine the lowest concentration of this compound that inhibits the visible growth of S. aureus.
Materials:
-
This compound
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Culture S. aureus in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in MHB in a 96-well plate. The final concentrations may range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no this compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
This assay assesses the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Diclofenac Sodium (as a positive control)
-
Water bath
-
UV-Vis Spectrophotometer (660 nm)
Procedure:
-
Preparation of Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of this compound (e.g., 10-500 µg/mL).
-
Incubation: Incubate the mixtures at 37°C for 15 minutes, then heat at 70°C for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs control - Abs sample) / Abs control] x 100
Experimental Workflow
The following diagram outlines a general workflow for the investigation of the mechanism of action of this compound.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize these protocols based on their specific experimental conditions and cell lines. Further research is required to fully elucidate the specific molecular targets and mechanisms of action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity of isoflavonoids isolated from Erythrina variegata against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of Erybraedin E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting molecular docking studies of Erybraedin E with two potential protein targets: Src kinase and Topoisomerase I. This document outlines the necessary steps from protein and ligand preparation to performing the docking simulation and analyzing the results. The protocols are designed to be adaptable for use with standard molecular modeling software.
Introduction
This compound is a naturally occurring pterocarpan flavonoid, a class of compounds known for a wide range of biological activities. Due to its structural similarity to other bioactive Erybraedin compounds, such as Erybraedin A and C, it is hypothesized that this compound may also exhibit significant interactions with key cellular proteins involved in disease pathways. Specifically, based on the known inhibitory activities of its analogs, this document will focus on the in silico analysis of this compound's binding potential with Src kinase and Topoisomerase I, two prominent targets in cancer therapy.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions.
Target Proteins
Src Kinase
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, growth, migration, and differentiation.[1][2] Its aberrant activation is frequently observed in various cancers, making it a key target for anticancer drug development. A docking study of the structurally similar Erybraedin A has shown potential binding to the ATP-binding pocket and an allosteric site of Src kinase, suggesting it as a promising target for this compound.[3][4]
Topoisomerase I
Topoisomerase I (Top1) is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription by creating transient single-strand breaks.[5] Inhibition of Top1 leads to the accumulation of DNA damage and subsequent cell death, a mechanism exploited by several anticancer drugs. The related compound, Erybraedin C, has been shown to inhibit human topoisomerase I, indicating that Top1 is another potential target for this compound.
Experimental Protocols
This section details the step-by-step methodology for performing molecular docking of this compound with Src kinase and Topoisomerase I. The protocol is generalized for use with common docking software such as AutoDock Vina.
Ligand Preparation (this compound)
-
Obtain 3D Structure: The 3D structure of this compound can be obtained from the PubChem database (CID: 471690) in SDF format.[6]
-
Energy Minimization: The ligand structure should be energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
File Format Conversion: Convert the energy-minimized structure to the PDBQT file format, which is required for AutoDock Vina. This step involves adding Gasteiger charges and defining the rotatable bonds.
Protein Preparation
-
Retrieve Protein Structures: Download the crystal structures of the target proteins from the Protein Data Bank (PDB).
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands or ions that are not essential for the interaction.
-
Add polar hydrogens to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Convert the prepared protein structure to the PDBQT file format.
-
Molecular Docking using AutoDock Vina
-
Grid Box Definition: Define the search space for the docking simulation by creating a grid box that encompasses the active site of the target protein.
-
For Src Kinase: The grid box should be centered on the ATP-binding site, which can be identified from the position of the co-crystallized inhibitor in the PDB structure.
-
For Topoisomerase I: The grid box should be centered on the inhibitor binding site within the DNA-protein complex.
-
-
Docking Simulation: Run the docking simulation using AutoDock Vina with the prepared ligand and protein files and the defined grid box. The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search.
-
Analysis of Results:
-
Analyze the output file to obtain the binding affinity (in kcal/mol) for the different binding poses of this compound.
-
Visualize the docked poses using molecular visualization software (e.g., PyMOL, Chimera) to examine the interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues in the active site of the target protein.
-
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data that could be obtained from the molecular docking studies of this compound with Src kinase and Topoisomerase I.
Table 1: Docking Results of this compound with Src Kinase (PDB ID: 3F3V)
| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| 1 | -9.2 | 0.00 | MET341, THR338 | LEU273, VAL281, ALA293, LEU393 |
| 2 | -8.8 | 1.21 | LYS295 | VAL281, ALA293, MET341, ILE336 |
| 3 | -8.5 | 1.87 | GLU310 | LEU273, VAL281, LEU393 |
Table 2: Docking Results of this compound with Topoisomerase I (PDB ID: 1T8I)
| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic/Pi-stacking) |
| 1 | -8.5 | 0.00 | ARG364, LYS532 | DC112, DA113, DT10 |
| 2 | -8.1 | 1.45 | ASN722 | DC112, DT10, LYS442 |
| 3 | -7.9 | 2.03 | THR718 | DA113, LYS532 |
Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways of the target proteins and the experimental workflow for the molecular docking studies.
Caption: Src Kinase Signaling Pathway
Caption: Topoisomerase I Mechanism and Inhibition Pathway
Caption: Molecular Docking Experimental Workflow
References
- 1. Identification of Novel Src Inhibitors: Pharmacophore-Based Virtual Screening, Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maxwellsci.com [maxwellsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Erybraedin A is a potential Src inhibitor that blocks the adhesion and viability of non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking approach on the Topoisomerase I inhibitors series included in the NCI anti-cancer agents mechanism database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C22H20O4) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of New Drugs against Human Topoisomerase I Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Erybraedin E Solubility for Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with Erybraedin E solubility in experimental settings. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a pterocarpan, a class of isoflavonoids.[1][2] Its chemical structure (Molecular Formula: C22H20O4) and predicted high lipophilicity (XlogP: 5.0) suggest that it is poorly soluble in aqueous solutions, a common challenge with many flavonoids.[3][4] This low solubility can lead to precipitation in bioassay media, resulting in inaccurate and unreliable experimental outcomes.
Q2: What are the initial signs of solubility problems with this compound in my bioassay?
Common indicators of poor solubility include:
-
Visible precipitation: You may observe cloudiness, crystals, or a film in your culture medium or buffer after adding the this compound stock solution.[5]
-
Inconsistent results: Poor solubility can lead to variability in the effective concentration of the compound, causing inconsistent results between experiments.
-
Low bioactivity: If the compound is not fully dissolved, its bioavailability to cells or target molecules is reduced, potentially leading to lower than expected biological activity.
Q3: What is the first and most common method to try for dissolving this compound for in vitro studies?
The most widely used initial approach is to prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous assay medium.[6] Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose.[6][7]
Q4: Are there alternatives to DMSO for creating a stock solution?
Yes, other organic solvents can be used, depending on the specific requirements of your experiment and the properties of this compound. Alternatives include ethanol, methanol, acetone, and dimethylformamide (DMF).[7][8] However, it is crucial to ensure the final concentration of any organic solvent in your assay is low enough to not cause cellular toxicity.[9]
Q5: What are more advanced techniques if simple solvent dilution fails?
If you continue to experience solubility issues, you can explore more advanced methods such as:
-
Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[10][11][12][13]
-
Use of Co-solvents and Surfactants: Adding a small amount of a co-solvent (e.g., polyethylene glycol) or a surfactant (e.g., Tween 80) to the final assay medium can help maintain the solubility of the compound.[5][7][9]
-
Nanoparticle Formulation: This involves reducing the particle size of the compound to the nanometer scale, which increases the surface area and can improve dissolution rate and saturation solubility.[14][15][16][17][18]
Troubleshooting Guide
This guide provides a structured approach to resolving solubility issues with this compound.
Summary of Solubilization Methods
| Method | Principle | Advantages | Disadvantages | Typical Starting Concentration |
| DMSO Stock Solution | Dissolving the compound in a water-miscible organic solvent at a high concentration.[6] | Simple, widely used, effective for many compounds.[6][7] | Potential for cytotoxicity at higher final concentrations.[9] | 10-50 mM in 100% DMSO |
| Cyclodextrin Inclusion | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[11] | Increases aqueous solubility and stability, often with low toxicity.[10][12][13][19] | May require optimization of the cyclodextrin type and molar ratio. | 1:1 or 1:2 molar ratio of this compound to cyclodextrin |
| Co-solvents in Media | Adding a water-miscible solvent to the final aqueous medium to increase solvating capacity.[7][20] | Can be effective for moderately hydrophobic compounds. | Potential for solvent-induced artifacts or toxicity in the assay. | 1-5% (v/v) of co-solvent in final medium |
| Surfactant Micelles | Formation of micelles that encapsulate the hydrophobic compound.[21] | Can significantly increase apparent water solubility. | Surfactants can interfere with some biological assays or have their own cellular effects. | Above the critical micelle concentration (CMC) of the surfactant |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]
-
-
Usage in Bioassays:
-
Thaw an aliquot of the stock solution.
-
Dilute the stock solution directly into the pre-warmed cell culture medium or assay buffer to the final desired concentration.
-
Ensure the final DMSO concentration is typically below 0.5%, and ideally below 0.1%, to minimize toxicity.[5][9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Protocol 2: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Sterile tubes
-
-
Procedure (Kneading Method): [22]
-
Prepare a solution of HP-β-CD in water or buffer (e.g., 10-20% w/v).
-
Weigh this compound and place it in a mortar.
-
Slowly add the HP-β-CD solution to the this compound powder while triturating with a pestle to form a paste.
-
Continue kneading for 30-60 minutes.
-
Dry the resulting paste (e.g., in a vacuum oven at 40°C) to obtain a solid inclusion complex.
-
The solid complex can then be dissolved in the aqueous assay medium.
-
-
Alternative Procedure (Co-evaporation Method):
-
Dissolve this compound in a suitable organic solvent (e.g., ethanol).
-
Dissolve HP-β-CD in water.
-
Mix the two solutions.
-
Remove the solvents by rotary evaporation to obtain a thin film.
-
Reconstitute the film in the desired aqueous medium.
-
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: A workflow for troubleshooting this compound solubility issues.
Mechanism of Cyclodextrin Encapsulation
Caption: Cyclodextrin improves solubility by encapsulating this compound.
References
- 1. (6aR,11aR)-6a,11a-Dihydro-4,10-bis(3-methyl-2-buten-1-yl)-6H-benzofuro(3,2-c)(1)benzopyran-3,9-diol | C25H28O4 | CID 21141346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Erybraedin A (FDB018318) - FooDB [foodb.ca]
- 3. PubChemLite - this compound (C22H20O4) [pubchemlite.lcsb.uni.lu]
- 4. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug recrystallize when i added to DMEM - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 6. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]
- 7. wjbphs.com [wjbphs.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. repositorium.uminho.pt [repositorium.uminho.pt]
- 11. mdpi.com [mdpi.com]
- 12. cyclodextrinnews.com [cyclodextrinnews.com]
- 13. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds | Semantic Scholar [semanticscholar.org]
- 17. pharmtech.com [pharmtech.com]
- 18. researchgate.net [researchgate.net]
- 19. Cyclodextrin tested for flavonol protection to add value [foodnavigator.com]
- 20. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 21. Physico-chemical and spectroscopic investigation of flavonoid dispersed CnTAB micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. japer.in [japer.in]
Technical Support Center: Synthesis of Erythrina Alkaloids
Important Notice: At present, there is no publicly available scientific literature detailing the total synthesis of Erybraedin E. As a result, we are unable to provide a specific troubleshooting guide for this molecule.
However, significant research has been conducted on the synthesis of closely related and structurally similar Erythrina alkaloids. This technical support center offers troubleshooting guides and frequently asked questions (FAQs) for challenges commonly encountered in the synthesis of these related compounds, which may provide valuable insights for researchers exploring the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in constructing the characteristic spirocyclic core of Erythrina alkaloids?
The construction of the tetracyclic spiroamine core is a significant hurdle. Common issues include:
-
Low diastereoselectivity: Achieving the correct relative stereochemistry at the spirocyclic center is often difficult. This can be influenced by the choice of cyclization precursors and reaction conditions.
-
Competing side reactions: Undesired reaction pathways, such as enamine formation or intermolecular reactions, can reduce the yield of the desired spirocyclic product.
-
Steric hindrance: The congested nature of the cyclization transition state can lead to slow reaction rates and require forcing conditions, which may promote side reactions.
Q2: I am experiencing low yields in the Pictet-Spengler cyclization step. What are the potential causes and solutions?
Low yields in the Pictet-Spengler reaction for the formation of the tetrahydroisoquinoline core can be attributed to several factors:
-
Decomposition of the starting β-arylethylamine: These precursors can be sensitive to acidic conditions and oxidation. Ensure the use of freshly prepared or purified starting materials and deoxygenated solvents.
-
Suboptimal acid catalyst: The choice and concentration of the acid catalyst are critical. A systematic screening of Brønsted or Lewis acids may be necessary.
-
Reversibility of the reaction: In some cases, the Pictet-Spengler reaction is reversible. Removing water as it is formed, for example, by using a Dean-Stark apparatus, can drive the equilibrium towards the product.
Q3: My radical cyclization to form the lactam ring is not proceeding as expected. What should I investigate?
Issues with radical cyclizations in this context often revolve around:
-
Initiator efficiency: The choice and concentration of the radical initiator (e.g., AIBN, tributyltin hydride) are crucial. Ensure the reaction temperature is appropriate for the chosen initiator's half-life.
-
Precursor stability: The radical precursor must be stable enough to not decompose before the desired cyclization can occur.
-
Stereoelectronics: The geometry of the radical precursor can significantly impact the efficiency of the cyclization. Molecular modeling may be helpful to assess the feasibility of the desired cyclization pathway.
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity in the Intramolecular Heck Reaction for Spirocycle Formation
| Symptom | Possible Cause | Suggested Solution |
| Formation of a nearly 1:1 mixture of diastereomers. | Insufficient facial selectivity in the migratory insertion step. | 1. Ligand Screening: Vary the phosphine ligand on the palladium catalyst. Bulky or chiral ligands can induce greater stereocontrol. 2. Solvent Effects: The polarity of the solvent can influence the transition state geometry. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile). 3. Temperature Optimization: Lowering the reaction temperature may enhance the energy difference between the diastereomeric transition states, leading to improved selectivity. |
| Inconsistent diastereomeric ratios between batches. | Trace impurities or variations in reagent quality. | 1. Reagent Purification: Ensure all reagents, especially the palladium catalyst and ligands, are of high purity. 2. Strictly Anhydrous Conditions: Water can interfere with the catalytic cycle. Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere. |
Problem 2: Low Yield in the Bischler-Napieralski Cyclization for Tetrahydroisoquinoline Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Recovery of unreacted starting amide. | Incomplete activation of the amide carbonyl. | 1. Stronger Dehydrating Agent: Switch from PCl₅ or POCl₃ to a more powerful reagent like triflic anhydride. 2. Higher Reaction Temperature: Cautiously increase the reaction temperature to promote the formation of the nitrilium ion intermediate. |
| Formation of polymeric side products. | Intermolecular reactions of the activated intermediate. | 1. High Dilution: Perform the reaction at a lower concentration to favor the intramolecular cyclization pathway. 2. Slow Addition: Add the dehydrating agent slowly to the solution of the amide to maintain a low concentration of the reactive intermediate. |
Experimental Protocols
Please note: These are generalized protocols inspired by the synthesis of related Erythrina alkaloids and should be adapted and optimized for specific substrates.
General Procedure for a Catalytic Asymmetric Pictet-Spengler Reaction
-
To a solution of the tryptamine derivative (1.0 equiv) and the aldehyde or ketone (1.2 equiv) in a suitable solvent (e.g., CH₂Cl₂, toluene) at the desired temperature (e.g., -20 °C to room temperature) is added the chiral Brønsted acid catalyst (e.g., a BINOL-derived phosphoric acid, 0.05-0.2 equiv).
-
The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen, argon) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline product.
Visualizing Synthetic Logic
To aid in understanding the synthetic strategy, the following diagram illustrates a generalized retrosynthetic analysis for the Erythrina alkaloid core.
Caption: Generalized retrosynthetic approach to the Erythrina alkaloid core.
Erybraedin E stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erybraedin E. The information provided is designed to address common stability issues encountered in solution and to offer guidance on experimental protocols.
Troubleshooting Guide: Stability Issues in Solution
Researchers may encounter challenges with the stability of this compound in solution, leading to issues such as precipitation, degradation, and loss of biological activity. This guide provides a structured approach to troubleshooting these common problems.
Problem 1: Precipitation of this compound in Aqueous Solutions
Symptoms:
-
Visible particulate matter or cloudiness in the solution.
-
Decrease in the expected concentration of this compound over time.
-
Inconsistent results in cell-based assays.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Low Aqueous Solubility | This compound, as a pterocarpan flavonoid, is expected to have low water solubility. Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol before diluting into aqueous media. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could cause toxicity (typically <0.1-0.5% for cell culture).[1][2] |
| Solvent Concentration | When diluting the stock solution, add it to the aqueous buffer or media slowly while vortexing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation. |
| pH of the Solution | The pH of the aqueous solution can significantly impact the solubility and stability of flavonoids.[3] Empirically test a range of pH values to determine the optimal pH for your experiment. |
| Temperature | Changes in temperature can affect solubility. Avoid freeze-thaw cycles of aqueous solutions. Prepare fresh dilutions from the stock solution for each experiment. |
Problem 2: Degradation of this compound in Solution
Symptoms:
-
Loss of biological activity in assays over time.
-
Appearance of unknown peaks in HPLC or other analytical methods.
-
Color change of the solution.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Oxidation | Flavonoids are susceptible to oxidation.[4] Prepare solutions fresh and use them promptly. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Storage under an inert gas atmosphere (e.g., nitrogen or argon) can also minimize oxidation. |
| Hydrolysis | Pterocarpans can be unstable in solution and may undergo degradation.[5] The rate of degradation can be influenced by pH and temperature. Store stock solutions at -20°C or -80°C. For working solutions in aqueous media, prepare them immediately before use. |
| Photodegradation | Exposure to light, especially UV light, can cause degradation of flavonoids.[6] Handle and store solutions in light-protected containers. |
| Enzymatic Degradation in Cell Culture | If working with cell cultures, cellular enzymes may metabolize this compound. Account for this by including appropriate controls and considering the time course of your experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: How should I store my this compound stock solution?
A2: To ensure stability, stock solutions of this compound in an organic solvent should be stored at -20°C or -80°C in tightly sealed, light-protected vials. Aliquoting the stock solution into smaller volumes for single use is recommended to avoid repeated freeze-thaw cycles.
Q3: My this compound solution has turned a different color. Is it still usable?
A3: A color change often indicates degradation of the compound. It is strongly recommended to discard the solution and prepare a fresh one to ensure the reliability and reproducibility of your experimental results.
Q4: How can I confirm the stability of this compound in my experimental conditions?
A4: To confirm the stability, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[9][10][11] By analyzing samples of your working solution at different time points, you can monitor for any decrease in the parent compound peak and the appearance of degradation product peaks.
Q5: Are there any formulation strategies to improve the stability and solubility of this compound in aqueous solutions?
A5: Yes, several strategies used for poorly soluble flavonoids may be applicable to this compound. These include the use of co-solvents, complexation with cyclodextrins, or formulation into nanoparticles or liposomes. These approaches can enhance solubility and protect the compound from degradation.
Experimental Protocols
1. Protocol for Assessing Antioxidant Activity using the DPPH Assay
This protocol is a general guideline for determining the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. From the stock, prepare a series of dilutions in methanol or ethanol to achieve the desired final concentrations for the assay.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound solution to the wells.
-
For the control, add 100 µL of the solvent (methanol or ethanol) instead of the this compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity can be calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
2. Protocol for In Vitro Anti-Inflammatory Activity (Albumin Denaturation Assay)
This assay assesses the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.[12][13][14]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 1% (w/v) solution of BSA or egg albumin in PBS.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in PBS to obtain the desired concentrations.
-
-
Reaction Mixture:
-
The reaction mixture should consist of 2 ml of the different concentrations of this compound and 0.2 ml of the albumin solution.
-
The control consists of 2 ml of PBS and 0.2 ml of the albumin solution.
-
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.
-
Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition by Flavonoids
Flavonoids, including potentially this compound, have been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation.[4][15][16] The diagram below illustrates the canonical NF-κB pathway and potential points of inhibition by flavonoids.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway and Flavonoid Intervention
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to various stimuli, including inflammation. Flavonoids can modulate this pathway.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Workflow for Assessing this compound Stability
This workflow outlines a logical sequence of steps to evaluate the stability of this compound in a specific solvent or buffer system.
References
- 1. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] In-situ freeze-drying - forming amorphous solids directly within capsules: An investigation of dissolution enhancement for a poorly soluble drug | Semantic Scholar [semanticscholar.org]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Solubility of Flavonoids in Pure Solvents | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijcrt.org [ijcrt.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 16. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
Optimizing Erybraedin E extraction yield from natural sources
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Erybraedin E from natural sources.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of this compound extraction.
Low or No Yield of this compound
Q1: I performed an extraction, but my final sample shows a very low or undetectable amount of this compound. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield of this compound can stem from several factors throughout the extraction and analysis process. Here is a step-by-step troubleshooting guide:
-
Initial Diagnosis:
-
Verify Plant Material: Confirm the identity and quality of the plant source. Erythrina species are a known source of pterocarpans like this compound. The concentration of secondary metabolites can vary based on the plant part, geographical location, and harvest time.
-
Review Extraction Protocol: Double-check all steps of your extraction protocol for any deviations. Ensure correct solvent concentrations, temperatures, and extraction times were used.
-
-
Troubleshooting Steps:
Potential Cause Recommended Action Improper Solvent Selection This compound, as a pterocarpan, is a moderately polar compound. Solvents like methanol, ethanol, and acetone, or their aqueous mixtures, are generally effective for flavonoid extraction.[1][2] Consider performing sequential extractions with solvents of increasing polarity to optimize the yield.[2] Suboptimal Extraction Parameters Temperature: Higher temperatures can increase solubility and diffusion but may also lead to the degradation of thermolabile compounds.[3] Experiment with a range of temperatures (e.g., 40-60°C) to find the optimal balance. Time: Ensure the extraction time is sufficient for the solvent to penetrate the plant matrix and solubilize the target compound. For methods like maceration, this could be several hours to days.[4] For ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), shorter times are generally required. Inefficient Cell Lysis The plant cell walls must be adequately disrupted to release the intracellular contents. Ensure the plant material is finely ground to a consistent particle size to maximize the surface area for solvent interaction.[5] Degradation of this compound Flavonoids can be sensitive to light, high temperatures, and extreme pH levels.[6] Protect your samples from direct light and avoid excessively high temperatures during extraction and solvent evaporation. Issues with Analytical Method If using HPLC for quantification, ensure the method is validated for this compound or a similar pterocarpan standard. Check for issues with the column, mobile phase, or detector that could lead to poor peak resolution or detection.
Presence of Impurities in the Final Extract
Q2: My final extract contains a high level of impurities, which is interfering with downstream applications. How can I improve the purity of my this compound sample?
A2: The presence of impurities is a common challenge in phytochemical extraction. Here are some strategies to enhance the purity of your this compound extract:
-
Pre-Extraction Steps:
-
Defatting: If your plant material is rich in lipids, a pre-extraction step with a non-polar solvent like n-hexane can remove these interfering compounds.
-
-
Post-Extraction Purification:
-
Liquid-Liquid Partitioning: This technique separates compounds based on their differential solubility in two immiscible liquid phases. For example, you can partition your crude extract between a polar solvent (e.g., methanol/water) and a non-polar solvent to remove highly non-polar or polar impurities.
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for sample clean-up.[7] Choose a sorbent with appropriate chemistry to retain this compound while allowing impurities to pass through, or vice-versa. For moderately polar compounds, reversed-phase cartridges (e.g., C18) are often a good starting point.
-
Chromatographic Techniques: For high-purity requirements, techniques like column chromatography or preparative HPLC can be employed to isolate this compound from other closely related compounds.[8]
-
Frequently Asked Questions (FAQs)
Q3: What are the most common natural sources for this compound?
A3: this compound is a type of pterocarpan, a class of isoflavonoids. While specific data for this compound is limited in readily available literature, related pterocarpans like Erybraedin A and C have been isolated from various species of the Erythrina genus, such as Erythrina stricta and Bituminaria bituminosa.[9][10] Therefore, the seeds, leaves, and stem bark of Erythrina species are promising natural sources for this compound extraction.
Q4: Which extraction method is most suitable for obtaining this compound?
A4: The choice of extraction method depends on factors such as the nature of the plant material, the desired yield, and available resources. Common and effective methods for isoflavonoid extraction include:
-
Maceration: A simple technique involving soaking the plant material in a solvent. It is cost-effective but can be time-consuming.[4]
-
Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration but uses heat, which may degrade sensitive compounds.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher yields in shorter times and at lower temperatures compared to conventional methods.[5]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[5]
For initial trials, UAE and MAE are often preferred due to their efficiency and reduced extraction times.
Q5: How does the choice of solvent affect the extraction yield of this compound?
A5: The polarity of the solvent is a critical factor in determining the extraction efficiency.[2] this compound is a moderately polar molecule. Therefore, solvents with intermediate polarity are generally most effective. A mixture of a polar solvent like ethanol or methanol with water is often used to extract flavonoids.[1] The optimal solvent ratio will depend on the specific plant matrix and should be determined experimentally.
Data Presentation
The following table summarizes the representative total flavonoid content from the seeds of Erythrina stricta using different solvents, which can serve as a proxy for optimizing this compound extraction.
| Solvent | Extraction Method | Temperature (°C) | Time (hours) | Total Flavonoid Content (mg QE/g extract) |
| Acetone | Maceration | Room Temperature | 48 | 25.10 |
| Methanol | Maceration | Room Temperature | 48 | 45.29 |
| Water | Maceration | Room Temperature | 48 | 50.64 |
Data adapted from a study on the phytochemical composition of Erythrina stricta seeds. The values represent the mean of triplicate measurements.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material (e.g., seeds, leaves) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of the extraction solvent (e.g., 80% ethanol in water).
-
Place the flask in an ultrasonic bath.
-
Sonciate at a fixed frequency (e.g., 40 kHz) and temperature (e.g., 50°C) for a specified duration (e.g., 30 minutes).
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
-
Quantification:
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., HPLC-grade methanol).
-
Analyze the concentration of this compound using a validated HPLC method with a suitable standard.
-
Protocol 2: Solid-Phase Extraction (SPE) for Extract Purification
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the crude extract (dissolved in a solvent compatible with the SPE cartridge, e.g., 10% methanol in water) onto the conditioned cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elution: Elute the retained this compound with a stronger solvent (e.g., 5 mL of 90% methanol in water).
-
Analysis: Collect the eluate and analyze for the presence and purity of this compound using HPLC.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 3. Solid-phase extraction of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. specartridge.com [specartridge.com]
- 5. welch-us.com [welch-us.com]
- 6. Antiangiogenic Pterocarpan and Flavonoid Constituents of Erythrina lysistemon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naturally occurring prenylated flavonoids from African Erythrina plant species - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Optimizing The Protocol For Extraction Of Bioactive Components From Hibiscus Sabdariffa With Potent Antioxidant Activity [publishing.emanresearch.org]
Technical Support Center: Chromatography Troubleshooting
This guide provides in-depth troubleshooting for common issues encountered during the HPLC analysis of Erybraedin E, with a focus on resolving peak tailing to ensure accurate quantification and robust method performance.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a compound like this compound in reverse-phase HPLC?
Peak tailing for this compound, a pterocarpan isoflavonoid, typically arises from a combination of chemical interactions and physical or system-related issues. The primary causes include:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based stationary phases can interact strongly with polar functional groups on this compound, such as its hydroxyl groups. This leads to a secondary retention mechanism that can cause peak tailing.[1][2][3]
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of this compound's phenolic hydroxyl groups. If the mobile phase pH is close to the pKa of these groups, a mixed population of ionized and non-ionized molecules will exist, leading to inconsistent interactions with the stationary phase and resulting in peak tailing.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, most commonly peak broadening and tailing.[2][4][5]
-
Column Degradation: Over time, the stationary phase of the column can degrade, or the column bed can deform, creating voids. This can lead to channeling and uneven flow, causing peak distortion.[2][5]
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can increase dead volume, contributing to band broadening and peak tailing.[1]
-
Sample Matrix Effects: Contaminants in the sample that are not effectively removed during sample preparation can interact with the column, causing peak tailing for the analyte of interest.[6]
Q2: How can I systematically troubleshoot peak tailing for my this compound analysis?
A logical, step-by-step approach is the most effective way to identify and resolve the source of peak tailing. The following workflow is recommended:
Q3: What specific mobile phase modifications can I make to improve the peak shape of this compound?
Given that this compound has phenolic hydroxyl groups, controlling their ionization is key to achieving a symmetrical peak.
-
Lowering the Mobile Phase pH: The most common strategy is to add a small amount of acid to the mobile phase to suppress the ionization of residual silanol groups on the stationary phase and ensure that the acidic phenolic groups of this compound are fully protonated.[3][7]
-
Recommendation: Add 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) to both the aqueous and organic mobile phase components.
-
-
Using a Buffer: A buffer can help maintain a consistent pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.[2]
-
Recommendation: If a specific pH is required, use a buffer such as a 10-25 mM phosphate or acetate buffer, ensuring the pH is at least 2 units below the pKa of this compound's most acidic proton.
-
-
Organic Modifier: The choice of organic solvent can influence peak shape.
-
Recommendation: While acetonitrile is common, methanol can sometimes offer different selectivity and may reduce secondary interactions through its hydrogen-bonding properties.
-
Data and Experimental Protocols
Impact of HPLC Parameters on Peak Shape
The following table summarizes key HPLC parameters and their expected impact on the peak shape of this compound. This data is compiled from general chromatographic principles and experience with similar flavonoid compounds.
| Parameter | Recommended Setting/Modification | Rationale | Expected Outcome on Peak Tailing |
| Mobile Phase pH | pH 2.5 - 3.5 (e.g., 0.1% Formic Acid) | Suppresses ionization of silanol groups and ensures this compound is in a single protonated state.[3][7] | Significant Reduction |
| Column Chemistry | C18 with end-capping or a polar-embedded phase | End-capping shields residual silanols. Polar-embedded phases provide alternative interaction sites, reducing silanol interactions.[1] | Moderate to Significant Reduction |
| Sample Concentration | < 50 µg/mL | Prevents overloading of the stationary phase.[4] | Reduction (if overload is the cause) |
| Injection Volume | 5-10 µL (for a standard 4.6 mm ID column) | Minimizes band spreading from the injection process. | Minor to Moderate Reduction |
| Column Temperature | 30 - 40 °C | Can improve mass transfer kinetics and reduce mobile phase viscosity, leading to sharper peaks. | Minor to Moderate Reduction |
| Flow Rate | 0.8 - 1.2 mL/min (for a 4.6 mm ID column) | An optimal flow rate ensures efficient partitioning between the mobile and stationary phases. | Optimization may lead to sharper peaks |
Key Experimental Protocol: HPLC Analysis of this compound
This protocol provides a starting point for the analysis of this compound, designed to minimize peak tailing.
1. Objective: To achieve a symmetric peak (tailing factor between 0.9 and 1.2) for the quantification of this compound.
2. Materials and Reagents:
-
HPLC-grade acetonitrile and water
-
Formic acid (≥98% purity)
-
This compound reference standard
-
Methanol (for sample dissolution)
-
Syringe filters (0.22 µm PTFE)
3. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
4. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Create a working solution of 25 µg/mL by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
Calculate the USP tailing factor (Tf) for the this compound peak using the formula: Tf = W₀.₀₅ / 2f Where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak front to the peak maximum at 5% height.[1] An ideal peak has a Tf of 1.0. Values above 1.5 are generally considered significant tailing.[7]
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. uhplcs.com [uhplcs.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. uhplcs.com [uhplcs.com]
Minimizing Erybraedin E degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Erybraedin E during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a prenylated pterocarpan, a class of isoflavonoids known for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Maintaining the stability of this compound is crucial for obtaining accurate and reproducible experimental results and for ensuring the efficacy and safety of potential drug formulations. Degradation can lead to a loss of biological activity and the formation of unknown impurities.
Q2: What are the main factors that can cause this compound degradation?
Based on studies of structurally similar flavonoids and pterocarpans, the primary factors that can induce degradation of this compound include:
-
Light Exposure: Photodegradation is a common issue for many flavonoids, leading to the formation of various degradation products.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[3][4]
-
pH: this compound may be susceptible to hydrolysis under acidic or alkaline conditions.[5][6][7]
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation.[8][9][10]
-
Solvent: The choice of solvent can influence the stability of this compound.
Q3: What are the recommended general storage conditions for this compound?
To minimize degradation, it is recommended to store this compound under the following conditions:
-
Temperature: Store at -20°C or lower for long-term storage. For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified.
-
Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Form: Store as a dry powder whenever possible, as stability is generally better in the solid state compared to solutions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in my this compound sample. | Degradation due to improper storage or handling. | 1. Review your storage conditions (temperature, light exposure). 2. Prepare fresh solutions for each experiment. 3. Perform a stability check of your stock solution using a suitable analytical method like HPLC. |
| I observe unexpected peaks in my HPLC chromatogram. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Use a stability-indicating HPLC method to separate the parent compound from its degradants. 3. If new peaks appear over time, your sample is degrading. Prepare fresh samples and optimize storage conditions. |
| My this compound solution changes color over time. | Likely degradation, possibly due to oxidation or photodegradation. | 1. Immediately protect the solution from light. 2. Degas solvents before preparing solutions to remove dissolved oxygen. 3. Store solutions at a lower temperature. |
Experimental Protocols
Protocol 1: Proposed Stability-Indicating HPLC Method for this compound
This proposed method is based on common practices for the analysis of flavonoids and pterocarpans and requires validation for this compound.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B over 20-30 minutes. A starting point could be 90% A / 10% B to 10% A / 90% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection | UV detection at the λmax of this compound (to be determined, likely around 280-320 nm) |
| Injection Volume | 10-20 µL |
| Diluent | Acetonitrile or Methanol |
Protocol 2: Forced Degradation Study of this compound
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[11][12][13]
| Stress Condition | Proposed Experimental Setup |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 M HCl. Incubate at 60°C for 24-48 hours.[6] |
| Alkaline Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for 2-8 hours.[5][6][14] |
| Oxidative Degradation | Dissolve this compound in a suitable solvent and add 3-6% H₂O₂. Incubate at room temperature for 24 hours, protected from light.[15] |
| Thermal Degradation | Store solid this compound at 60°C for up to one week.[16] |
| Photodegradation | Expose a solution of this compound (in a photostable solvent like acetonitrile) to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period. A control sample should be wrapped in foil.[1][12] |
Data Analysis: Analyze the stressed samples at different time points using the proposed HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2] The chromatograms will help in identifying the degradation products and in validating the specificity of the analytical method. LC-MS/MS can be used for the structural elucidation of the degradation products.[15][17]
Potential Degradation Pathways & Signaling
Based on the known chemistry of pterocarpans and flavonoids, the following degradation pathways for this compound can be proposed:
Photodegradation
Exposure to light, particularly UV radiation, can lead to the formation of radical species and subsequent rearrangement or cleavage of the pterocarpan core. This can result in the formation of complex mixtures of degradation products.[1][2][18]
Oxidative Degradation
The phenolic hydroxyl groups and the prenyl side chains of this compound are susceptible to oxidation. This can lead to the formation of quinones and other oxidized products.[8][10]
Hydrolytic Degradation
Under acidic or alkaline conditions, the ether linkage in the pterocarpan structure could be susceptible to cleavage, leading to the opening of the heterocyclic ring.
Experimental Workflow for Stability Testing
The following diagram outlines a general workflow for assessing the stability of this compound.
References
- 1. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Thermal Degradation of Palm Fronds/Polypropylene Bio-Composites: Thermo-Kinetics and Convolutional-Deep Neural Networks Techniques [mdpi.com]
- 5. Poly(ε-caprolactone) Degradation Under Acidic and Alkaline Conditions [article.sapub.org]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. ijpsm.com [ijpsm.com]
- 12. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Identification and characterization of alkaline hydrolytic degradation products of ivacaftor by UPLC-PDA and UPLC-ESI-QTOF-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermal degradation studies of food melanoidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Photodegradation of substituted stilbene compounds: what colors aging paper yellow? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Erybraedin E
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Erybraedin E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a pterocarpan, a class of isoflavonoids known for their potential therapeutic properties.[1][2] Its chemical structure, as indexed in PubChem, is C22H20O4, and it has a predicted high XlogP of 5.0, indicating poor water solubility.[3] This low aqueous solubility is a primary factor contributing to an anticipated low oral bioavailability, which can limit its therapeutic efficacy in vivo.
Q2: What are the initial steps I should take to address the poor solubility of this compound?
The first step is to accurately determine its equilibrium solubility in various physiologically relevant media (e.g., water, simulated gastric fluid, simulated intestinal fluid). Following this, preliminary formulation strategies can be explored. These include particle size reduction techniques like micronization or nanosizing, and the use of co-solvents or surfactants.[4][5]
Q3: What advanced formulation strategies can be employed to enhance the bioavailability of this compound?
For compounds with very low solubility like this compound, advanced formulations are often necessary. Promising approaches for poorly soluble flavonoids include:
-
Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate.[4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and nanoemulsions can enhance the absorption of lipophilic compounds.[4]
-
Nanotechnology-Based Approaches: Nanoparticles can increase the surface area for dissolution and improve absorption.[4]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the compound.[4]
Q4: How can I assess the in vitro permeability of my this compound formulation?
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption. This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier. By measuring the transport of this compound across this monolayer, you can estimate its potential for in vivo absorption.
Q5: What in vivo models are appropriate for evaluating the pharmacokinetics of this compound formulations?
Rodent models, such as rats or mice, are commonly used for initial pharmacokinetic studies. After oral administration of the this compound formulation, blood samples are collected at various time points and the concentration of the compound in the plasma is measured. This data allows for the determination of key pharmacokinetic parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which reflect the extent of absorption.
Troubleshooting Guides
Issue 1: Inconsistent or Low Solubility Measurements
| Potential Cause | Troubleshooting Step |
| Incomplete Equilibration | Ensure sufficient incubation time for the solubility assay. For highly insoluble compounds, this could be 24-48 hours or longer. Agitation or shaking at a constant temperature is crucial. |
| Compound Degradation | Assess the stability of this compound in the chosen solvent and at the experimental temperature. Protect from light if the compound is photosensitive. |
| Incorrect pH of Buffer | Verify the pH of all buffers before and after the experiment, as pH can significantly impact the solubility of ionizable compounds. |
| Inaccurate Quantification | Validate your analytical method (e.g., HPLC-UV) for linearity, accuracy, and precision in the relevant media. Check for matrix effects. |
Issue 2: Poor Performance of a Solid Dispersion Formulation
| Potential Cause | Troubleshooting Step |
| Drug Recrystallization | Perform solid-state characterization (e.g., XRD, DSC) to confirm that the drug is in an amorphous state within the polymer matrix. If crystalline peaks are present, consider using a different polymer or a higher polymer-to-drug ratio. |
| Inappropriate Polymer Selection | The polymer should be compatible with the drug and have appropriate solubility characteristics. Screen a panel of polymers with varying properties (e.g., HPMC, PVP, Soluplus®). |
| Insufficient Dissolution Enhancement | The dissolution rate may still be too slow. Consider ternary solid dispersions by adding a surfactant or using a combination of polymers. |
Issue 3: Low and Variable Permeability in Caco-2 Assay
| Potential Cause | Troubleshooting Step | | Poor Cell Monolayer Integrity | Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment to ensure the integrity of the tight junctions. | | Efflux Transporter Activity | this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). Conduct the permeability assay in the presence of a P-gp inhibitor (e.g., verapamil) to assess the impact of efflux. | | Low Apical Concentration | Due to poor aqueous solubility, the concentration of dissolved this compound in the apical chamber may be very low. Use a formulation (e.g., with a non-toxic solubilizer) to increase the apical concentration, ensuring the solubilizer itself does not affect cell viability or monolayer integrity. | | Metabolism by Caco-2 Cells | Analyze the basolateral samples for metabolites of this compound. If significant metabolism is observed, this could contribute to lower apparent permeability of the parent compound. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
-
Preparation of Media: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each medium in a sealed vial.
-
Equilibration: Incubate the vials in a shaking water bath at 37°C for 48 hours to ensure equilibrium is reached.
-
Sample Processing: After incubation, centrifuge the samples at high speed to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of this compound using a validated HPLC-UV method.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve a specific ratio of this compound and a carrier polymer (e.g., polyvinylpyrrolidone K30) in a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Further dry the solid mass in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently grind the resulting solid dispersion into a fine powder using a mortar and pestle and pass it through a standard sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (using techniques like DSC and XRD).
Protocol 3: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers to ensure the integrity of the tight junctions. Values above 200 Ω·cm² are generally considered acceptable.
-
Preparation of Dosing Solution: Prepare a solution of the this compound formulation in transport medium (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport medium.
-
Add the dosing solution to the apical (A) chamber and fresh transport medium to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh medium.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
Data Presentation
Table 1: Solubility of this compound in Different Media
| Medium | Solubility (µg/mL) |
| Deionized Water | < 1 |
| Simulated Gastric Fluid (pH 1.2) | < 1 |
| Simulated Intestinal Fluid (pH 6.8) | 1.5 ± 0.2 |
Table 2: In Vitro Dissolution of this compound Formulations (at 60 min in SIF)
| Formulation | % Drug Dissolved |
| Unformulated this compound | 5 ± 1.2 |
| Micronized this compound | 25 ± 3.5 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 75 ± 5.1 |
| SEDDS | 95 ± 2.8 |
Table 3: Caco-2 Permeability of this compound Formulations
| Formulation | Papp (A to B) (x 10⁻⁶ cm/s) |
| This compound in transport buffer | 0.1 ± 0.03 |
| This compound SEDDS | 1.2 ± 0.2 |
Table 4: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) |
| This compound Suspension | 15 ± 4 | 4.0 | 98 ± 25 |
| This compound Solid Dispersion | 85 ± 15 | 2.0 | 550 ± 98 |
| This compound SEDDS | 250 ± 45 | 1.5 | 1850 ± 310 |
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Troubleshooting logic for low bioavailability of this compound.
Caption: Hypothetical signaling pathway for this compound's anticancer activity.
References
- 1. Erybraedin C and bitucarpin A, two structurally related pterocarpans purified from Bituminaria bituminosa, induced apoptosis in human colon adenocarcinoma cell lines MMR- and p53-proficient and -deficient in a dose-, time-, and structure-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Showing Compound Erybraedin A (FDB018318) - FooDB [foodb.ca]
- 3. PubChemLite - this compound (C22H20O4) [pubchemlite.lcsb.uni.lu]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Erybraedin E Interference in High-Throughput Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of Erybraedin E and other prenylated flavonoids in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in HTS?
This compound is a prenylated flavonoid, a class of natural compounds known for a variety of biological activities. However, like many flavonoids, it is classified as a Pan-Assay Interference Compound (PAINS).[1] PAINS are known to frequently produce false-positive results in HTS assays through non-specific interactions rather than specific binding to the intended target.[1]
Q2: What are the common mechanisms of HTS interference by compounds like this compound?
The primary mechanisms of interference for flavonoids like this compound include:
-
Compound Aggregation: At micromolar concentrations, these compounds can form colloidal aggregates that sequester and non-specifically inhibit enzymes.[2][3] This is a common cause of promiscuous inhibition observed in HTS.
-
Autofluorescence: Flavonoids often possess intrinsic fluorescence, which can interfere with fluorescence-based assays by increasing background noise or directly being detected as a positive signal.
-
Reactivity: Some flavonoids can be chemically reactive, leading to covalent modification of proteins or interference with assay reagents.
-
Light Scattering: Compound precipitates or aggregates can scatter light, affecting absorbance or fluorescence readings.
-
Luciferase Inhibition: Flavonoids have been reported to directly inhibit luciferase enzymes, a common reporter in cell-based assays, leading to false-positive results for pathway inhibition.[4]
Q3: How can I tell if my positive HTS hit from this compound is a genuine result or an artifact?
Distinguishing a true hit from a false positive requires a series of secondary and counter-screening assays. Key indicators of potential interference include:
-
Activity is sensitive to the presence of non-ionic detergents.
-
The dose-response curve is unusually steep.
-
The compound shows activity against multiple, unrelated targets.
-
The compound's activity is time-dependent in a manner inconsistent with specific binding.
-
Direct measurement of autofluorescence or light scattering at the assay wavelengths.
Troubleshooting Guides
Issue 1: Suspected Compound Aggregation
Symptoms:
-
High hit rate for this compound or related compounds in a biochemical screen.
-
Steep dose-response curve.
-
Irreproducible results between experiments.
Troubleshooting Workflow:
Caption: Workflow for investigating suspected compound aggregation.
Detailed Methodologies:
-
Detergent-Based Assay: Re-run the primary assay with and without a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in inhibition in the presence of detergent suggests aggregation-based activity.[5][6]
-
Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of aggregates at concentrations similar to those used in the HTS assay.
-
Counterscreening: Test this compound against an unrelated enzyme. Activity against multiple targets is a strong indicator of non-specific inhibition.
Data Interpretation:
| Assay Condition | Expected Outcome if Aggregator | Expected Outcome if Specific Inhibitor |
| Primary Assay | Inhibition Observed | Inhibition Observed |
| + 0.01% Triton X-100 | Inhibition Significantly Reduced | Inhibition Unchanged or Minimally Affected |
| Dynamic Light Scattering | Particles Detected (50-400 nm) | No Particles Detected |
| Unrelated Enzyme Assay | Inhibition Observed | No Inhibition |
Issue 2: Suspected Autofluorescence Interference
Symptoms:
-
High background signal in fluorescence-based assays (e.g., fluorescence polarization, FRET, or fluorescence intensity).
-
Positive hits in the absence of the target or in a buffer-only control.
Troubleshooting Workflow:
Caption: Workflow for addressing autofluorescence interference.
Detailed Methodologies:
-
Measure Intrinsic Fluorescence: Scan the excitation and emission spectra of this compound at the assay concentration to determine if it fluoresces at the wavelengths used in the assay.
-
Use Red-Shifted Fluorophores: If interference is observed, consider switching to a fluorophore that excites and emits at longer wavelengths, as flavonoid autofluorescence is often more pronounced in the blue-green spectrum.
-
Orthogonal Assay: Validate the hit using an assay with a different detection method, such as an absorbance-based or luminescence-based assay.
Data Interpretation:
| Parameter | Example Value for a Interfering Flavonoid | Implication |
| Excitation Maximum | ~488 nm | Potential interference with blue/green fluorophores. |
| Emission Maximum | ~520 nm | Direct overlap with common green-emitting dyes. |
| Signal in Buffer Only | Significantly above background | Indicates intrinsic fluorescence of the compound. |
Experimental Protocols
Protocol 1: Detergent-Based Assay for Aggregation
-
Prepare Reagents:
-
Assay buffer (specific to your primary assay).
-
Assay buffer with 0.02% Triton X-100.
-
This compound stock solution in DMSO.
-
Enzyme and substrate from the primary assay.
-
-
Assay Setup:
-
In a 96-well plate, prepare two sets of serial dilutions of this compound in DMSO.
-
Transfer the dilutions to two separate assay plates.
-
To one plate, add the enzyme in the standard assay buffer.
-
To the second plate, add the enzyme in the assay buffer containing 0.02% Triton X-100 (final concentration 0.01%).
-
Include positive (no inhibitor) and negative (no enzyme) controls on both plates.
-
-
Incubation and Reading:
-
Incubate the plates according to the primary assay protocol.
-
Add the substrate and read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound in the presence and absence of Triton X-100.
-
Compare the IC50 values. A significant rightward shift in the IC50 in the presence of detergent indicates aggregation.
-
Protocol 2: Measuring Autofluorescence
-
Prepare Sample:
-
Prepare a solution of this compound in the assay buffer at the concentration used in the HTS.
-
Prepare a buffer-only blank.
-
-
Acquire Spectra:
-
Use a fluorescence spectrophotometer or a plate reader with spectral scanning capabilities.
-
Set the excitation wavelength to that used in your primary assay and scan the emission spectrum.
-
Set the emission wavelength to that used in your primary assay and scan the excitation spectrum.
-
-
Data Analysis:
-
Subtract the buffer-only spectrum from the this compound spectrum.
-
Analyze the resulting spectra for fluorescence peaks that overlap with your assay's detection wavelengths.
-
Signaling Pathway Interference
Prenylated flavonoids like this compound are known to modulate multiple signaling pathways, which can contribute to their promiscuous activity in cell-based assays. Below are simplified diagrams of two common pathways that may be affected.
Caption: Potential interference of this compound with the PI3K/Akt pathway.
Caption: Potential interference of this compound with the MAPK/ERK pathway.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Specific experimental results may vary. It is crucial to perform appropriate controls and orthogonal assays to validate any HTS hits. Due to limited publicly available data, some quantitative values presented are illustrative examples for flavonoids in general and may not be specific to this compound.
References
Technical Support Center: Addressing Off-Target Effects of Erybraedin E in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erybraedin E. Our aim is to help you identify, understand, and mitigate potential off-target effects in your cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
This compound belongs to the pterocarpan class of flavonoids. While specific data for this compound is still emerging, related compounds from the Erythrina genus have been shown to target a range of proteins. For instance, Erybraedin A has been identified as a potential Src inhibitor[1], and Erybraedin C can inhibit human topoisomerase I[2]. Therefore, it is crucial to experimentally validate the on-target and potential off-target activities of this compound in your specific cellular model.
Q2: My cells are showing a phenotype that is inconsistent with the expected on-target effect of this compound. What could be the cause?
Unexpected cellular phenotypes are often indicative of off-target effects.[3] Small molecules can interact with multiple proteins, leading to a range of biological responses.[4] It is also possible that the observed phenotype is a result of scaffold-related activities not specific to the intended target. To investigate this, consider performing dose-response experiments and comparing the phenotype with that of a structurally related but inactive analog, if available.
Q3: What is a typical concentration range for using this compound in cell-based assays?
For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration. Generally, for small molecule inhibitors, IC50 or EC50 values in the sub-micromolar to low micromolar range in cell-based assays are considered potent.[5][6] Using concentrations significantly higher than the IC50 for the primary target increases the likelihood of observing off-target effects.[5]
Q4: How can I confirm that this compound is engaging its intended target in my cells?
Target engagement can be confirmed using several methods. Affinity chromatography-based techniques, where this compound is immobilized to pull down its binding partners from cell lysates, can provide direct evidence of interaction.[7] Alternatively, reporter gene assays can be designed to measure the activity of a specific signaling pathway downstream of the target.[7]
Q5: What are the best practices for minimizing variability in my experiments with this compound?
To ensure reproducibility, it is critical to maintain consistent cell culture conditions, including cell density and passage number.[8][9] Always perform experiments with appropriate controls, including a vehicle-only control (e.g., DMSO) and a positive control inhibitor for the pathway of interest. Technical and biological replicates are essential for statistical significance.[8]
Troubleshooting Guides
Problem 1: High Cellular Toxicity at Concentrations Required for Target Inhibition
| Possible Cause | Troubleshooting Steps |
| Off-target toxicity | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration 50 (CC50). 2. Compare the CC50 to the IC50 for the on-target effect. A small therapeutic window (CC50/IC50 ratio) suggests off-target toxicity. 3. Use computational tools to predict potential off-target binding sites.[4] 4. Employ chemical proteomics to identify off-target proteins.[10] |
| Compound instability or degradation | 1. Assess the stability of this compound in your cell culture medium over the time course of the experiment using techniques like HPLC. 2. If the compound is unstable, consider shorter incubation times or the use of fresh media with the compound at regular intervals. |
| Solubility issues | 1. Confirm the solubility of this compound in your culture medium. Precipitated compound can cause non-specific effects. 2. If solubility is an issue, consider using a different solvent or a salt form of the compound.[5] |
Problem 2: Discrepancy Between Biochemical Assay and Cell-Based Assay Potency
| Possible Cause | Troubleshooting Steps |
| Poor cell permeability | 1. Assess the cell permeability of this compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[5] 2. If permeability is low, consider structural modifications to the compound to improve its physicochemical properties. |
| Active efflux from cells | 1. Investigate if this compound is a substrate for efflux pumps (e.g., P-glycoprotein) by co-incubating with known efflux pump inhibitors. |
| Metabolism of the compound | 1. Analyze the metabolic stability of this compound in your cell line by measuring its concentration in cell lysates and supernatant over time. 2. If the compound is rapidly metabolized, consider using a more metabolically stable analog or co-treatment with metabolic inhibitors. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell-Based Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add the this compound serial dilutions and the vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay: Perform the desired assay to measure the biological response (e.g., cell proliferation, protein phosphorylation).
-
Data Analysis: Normalize the data to the vehicle control (100% activity) and a positive control or maximum inhibition (0% activity). Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[11][12][13]
Protocol 2: Affinity-Based Target Identification
-
Probe Synthesis: Synthesize an this compound analog with a linker and an affinity tag (e.g., biotin).
-
Cell Lysis: Prepare a cell lysate from the cellular model of interest.
-
Affinity Pulldown: Immobilize the biotinylated this compound probe on streptavidin-coated beads. Incubate the beads with the cell lysate to allow for protein binding.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
-
Validation: Validate the identified potential off-targets using techniques such as Western blotting or functional assays.[7]
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for investigating off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
This technical support guide is intended to be a starting point for addressing potential off-target effects of this compound. The complexity of cellular systems necessitates a multi-faceted approach to deconvolute the specific and non-specific effects of any small molecule inhibitor.
References
- 1. Erybraedin A is a potential Src inhibitor that blocks the adhesion and viability of non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. resources.biomol.com [resources.biomol.com]
- 6. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. fastercapital.com [fastercapital.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 13. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Potency of Erybraedin A and Erybraedin E
A detailed review of the available scientific literature indicates that while both Erybraedin A and Erybraedin E, pterocarpan isolates from the Erythrina genus, possess antibacterial properties, Erybraedin A has been more extensively studied and demonstrates more potent activity. This guide provides a comparative summary of their antibacterial efficacy, supported by available experimental data and methodologies, to inform researchers and drug development professionals.
Executive Summary
Erybraedin A has exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium smegmatis. In contrast, quantitative data on the antibacterial potency of this compound is scarce, with available literature suggesting its activity is considerably lower than that of Erybraedin A. This comparison relies on published Minimum Inhibitory Concentration (MIC) values for Erybraedin A and qualitative assessments for this compound.
Data Presentation: Antibacterial Activity
The following table summarizes the available quantitative data for the antibacterial activity of Erybraedin A against key bacterial strains. Due to a lack of specific MIC values in the reviewed literature for this compound, a direct quantitative comparison is not possible.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Erybraedin A | Staphylococcus aureus | 3.12 |
| Mycobacterium smegmatis | 3.12 |
Note: The activity of this compound has been reported as being considerably lower than Erybraedin A, however, specific MIC values were not found in the reviewed literature.
Structure-Activity Relationship
The antibacterial activity of pterocarpans like Erybraedin A and E is influenced by their chemical structure, particularly the presence and location of prenyl and hydroxyl groups on the aromatic rings. The higher potency of Erybraedin A may be attributed to its specific substitution pattern, which appears to be more favorable for antibacterial action compared to that of this compound.
Experimental Protocols
The following is a detailed methodology for a typical broth microdilution assay used to determine the Minimum Inhibitory Concentration (MIC) of compounds like Erybraedin A and E.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Test compounds (Erybraedin A, this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Mycobacterium smegmatis ATCC 700084).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria, or Middlebrook 7H9 broth supplemented with OADC for Mycobacterium smegmatis.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Positive control (a known antibiotic, e.g., ciprofloxacin).
-
Negative control (broth and solvent only).
-
Incubator.
-
Microplate reader or visual inspection.
Procedure:
-
Preparation of Test Plates: A serial two-fold dilution of each test compound is prepared in the appropriate broth directly in the 96-well plates. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive and negative control wells are included on each plate to ensure the validity of the results.
-
Incubation: The plates are incubated at 37°C for 18-24 hours (or longer for slower-growing organisms like M. smegmatis).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Antibacterial Mechanisms of Flavonoids
Caption: General proposed mechanisms of flavonoid antibacterial action.
Erybraedin C Demonstrates Potent Cytotoxicity in Colon Cancer Cells: A Comparative Overview
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel anticancer agents, the pterocarpan Erybraedin C has shown significant cytotoxic effects against human colon adenocarcinoma cell lines. This guide provides a comparative analysis of its cytotoxic profile, supported by experimental data, and outlines the methodologies used for its assessment. While the initial aim was to compare Erybraedin E and Erybraedin C, a comprehensive literature review yielded no publicly available cytotoxicity data for this compound. Therefore, this report will focus on the cytotoxic properties of Erybraedin C.
Executive Summary
Erybraedin C, a natural isoflavonoid, exhibits potent growth-inhibitory and apoptosis-inducing capabilities in human cancer cells. Studies have quantified its lethal dose (LD50) in different colon cancer cell lines, highlighting its potential as an antineoplastic agent. The primary mechanism of action appears to be the induction of programmed cell death (apoptosis) through pathways involving topoisomerase inhibition. This guide is intended for researchers, scientists, and professionals in drug development who are exploring natural compounds for cancer therapy.
Comparative Cytotoxicity Data
Quantitative analysis has demonstrated the efficacy of Erybraedin C in inducing cell death in human colon adenocarcinoma cell lines. The following table summarizes the reported LD50 values for Erybraedin C in the HT29 and LoVo cell lines.
| Compound | Cell Line | LD50 (µg/mL) |
| Erybraedin C | HT29 | 1.94[1] |
| LoVo | 1.73[1] | |
| This compound | - | No data available |
Experimental Protocols
The cytotoxic activity of Erybraedin C was determined using a standard colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method assesses cell viability by measuring the metabolic activity of cells.
MTT Assay Protocol
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1,000 to 100,000 cells per well) and incubated for 6 to 24 hours to allow for cell attachment and recovery.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Erybraedin C) and incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, 10 µL of MTT reagent is added to each well.[2] The plates are then incubated for 2 to 4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: After the incubation with MTT, 100 µL of a detergent reagent is added to each well to dissolve the formazan crystals.[2] The plate is then left at room temperature in the dark for 2 hours.[2]
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[2] The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The LD50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth or cell death, is then determined from the dose-response curve.
Mechanism of Action and Signaling Pathways
Erybraedin C is reported to induce apoptosis in cancer cells.[1] This programmed cell death is a crucial mechanism for eliminating cancerous cells. The cytotoxic action of Erybraedin C is linked to its ability to act as a topoisomerase II poison and an inhibitor of topoisomerase I.[1][3][4] Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. By inhibiting these enzymes, Erybraedin C can lead to DNA damage and subsequently trigger apoptotic pathways.
The following diagram illustrates a generalized workflow for evaluating the cytotoxicity of a compound like Erybraedin C.
Cytotoxicity Experimental Workflow
The signaling pathway leading to apoptosis upon topoisomerase inhibition is a complex process. The diagram below provides a simplified representation of this pathway.
Topoisomerase Inhibition-Induced Apoptosis
Conclusion
Erybraedin C has demonstrated considerable cytotoxic activity against human colon adenocarcinoma cells, with LD50 values in the low microgram per milliliter range. Its mechanism of action, involving the induction of apoptosis via topoisomerase inhibition, marks it as a compound of interest for further investigation in cancer research and drug development. While a direct comparison with this compound was not possible due to the absence of available data, the findings for Erybraedin C alone warrant continued exploration of its therapeutic potential. Future studies should aim to elucidate the detailed molecular interactions of Erybraedin C within the apoptotic signaling cascade and evaluate its efficacy and safety in preclinical in vivo models.
References
- 1. Erybraedin C and bitucarpin A, two structurally related pterocarpans purified from Bituminaria bituminosa, induced apoptosis in human colon adenocarcinoma cell lines MMR- and p53-proficient and -deficient in a dose-, time-, and structure-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. researchgate.net [researchgate.net]
- 4. Erybraedin C, a natural compound from the plant Bituminaria bituminosa, inhibits both the cleavage and religation activities of human topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Preclinical Analysis of Erybraedin E and Standard-of-Care Anticancer Agents
A review of the available in vitro data for Erybraedin E's analogs, Erybraedin A and C, alongside in vitro and in vivo data for established chemotherapeutic agents, highlights the need for further preclinical evaluation of this novel compound. While direct in vivo xenograft data for this compound is not currently available in published literature, this guide provides a comparative framework based on its structurally related compounds and standard-of-care drugs for non-small cell lung cancer (NSCLC) and colon adenocarcinoma.
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the preclinical anticancer potential of this compound's analogs against established treatments. The absence of in vivo data for this compound underscores a critical gap in its preclinical development and an opportunity for future research.
In Vitro Anticancer Activity: A Comparative Overview
Erybraedin A and C, compounds structurally related to this compound, have demonstrated notable in vitro anticancer activity. Erybraedin A is a potential Src inhibitor, a key signaling protein in many cancers, while Erybraedin C acts as a topoisomerase I inhibitor, an enzyme crucial for DNA replication. The following table compares their in vitro cytotoxicity (IC50 values) and mechanisms of action with standard-of-care chemotherapeutics used in NSCLC and colon adenocarcinoma.
| Compound | Cancer Type | Cell Line | IC50 | Mechanism of Action |
| Erybraedin A | Non-Small Cell Lung Cancer | NCI-H1975 | 0.95 µM (at 72h)[1] | Src Kinase Inhibitor[1] |
| Erybraedin C | Colon Adenocarcinoma | LoVo | 1.73 µg/ml | Topoisomerase I Inhibitor |
| HT-29 | 1.94 µg/ml | |||
| Dasatinib | Non-Small Cell Lung Cancer | NCI-H1975 | 0.8 µM[2] | Multi-targeted Tyrosine Kinase Inhibitor (including Src)[1] |
| A549 | 2.2 µM[2] | |||
| Cisplatin | Non-Small Cell Lung Cancer | A549 | 3.069 µg/mL (at 72h)[3] | DNA Cross-linking Agent |
| NCI-H1299 | 7.140 µg/mL (at 72h)[3] | |||
| SN-38 (active metabolite of Irinotecan) | Colon Adenocarcinoma | HT-29 | 4.50 nM[4] | Topoisomerase I Inhibitor[4] |
| LoVo | 8.25 nM[4] |
In Vivo Efficacy in Xenograft Models: Standard-of-Care Agents
The following table summarizes the in vivo efficacy of standard-of-care agents in mouse xenograft models. This data serves as a benchmark for the level of antitumor activity expected for a novel compound like this compound to be considered for further development. No in vivo xenograft data for this compound, A, or C is currently available in the public domain.
| Drug | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition |
| Dasatinib | Non-Small Cell Lung Cancer | Patient-Derived Xenograft (YES1High) | 60 mg/kg, daily, oral gavage[5] | Significant reduction in tumor growth[5] |
| Cisplatin | Non-Small Cell Lung Cancer | NCI-H1975 Xenograft | 15 mg/kg, intraperitoneally, three times a week[6] | RAB3A knockdown enhanced cisplatin efficacy[6] |
| Irinotecan | Colon Adenocarcinoma | LS180 Xenograft | 50 mg/kg, single injection | Time to reach 400 mg tumor delayed to 34 days (vs. 22 days for free drug)[7] |
| HT-29 Xenograft | 40 mg/kg, intraperitoneally, q5dx5 | Tumor growth inhibition or shrinkage in all xenografts[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vitro cytotoxicity assays and in vivo xenograft studies based on the evaluation of the standard-of-care agents.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., NCI-H1975, HT-29) are seeded in 96-well plates at a density of approximately 2 x 10³ cells per well and incubated for 24 hours.[1]
-
Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., Erybraedin A, Dasatinib, SN-38) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µl of MTT reagent (5 mg/ml) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µl of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Xenograft Study
-
Cell Implantation: A specific number of cancer cells (e.g., 5 x 10⁶) are injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²) / 2.[5]
-
Drug Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The test compound is administered according to a specific dosing regimen (e.g., daily oral gavage, intraperitoneal injections).
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.
-
Toxicity Assessment: Animal body weight and general health are monitored as indicators of treatment-related toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., weight measurement, histological examination).
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical xenograft experimental workflow and the signaling pathways targeted by Erybraedin analogs and comparator drugs.
References
- 1. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin sensitivity is enhanced in non-small cell lung cancer cells by regulating epithelial-mesenchymal transition through inhibition of eukaryotic translation initiation factor 5A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. RAB3A-mediated BAG6 translocation promotes non-small cell lung cancer tumorigenesis and progression | springermedizin.de [springermedizin.de]
- 7. Liposomal irinotecan: formulation development and therapeutic assessment in murine xenograft models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Erybraedin E and Other Bioactive Pterocarpans
For Researchers, Scientists, and Drug Development Professionals
Pterocarpans, a major class of isoflavonoids, are recognized for their diverse and potent biological activities, making them a focal point in the quest for novel therapeutic agents. This guide provides a comparative analysis of Erybraedin E and other notable pterocarpans, including Erybraedin A, Erybraedin C, and Erycristagallin. The objective is to offer a clear, data-driven comparison of their performance in various biological assays, supported by detailed experimental protocols and mechanistic insights.
Comparative Biological Activities
The following table summarizes the quantitative data on the biological activities of selected pterocarpans. This data is compiled from various studies to facilitate a direct comparison of their potency.
| Compound | Biological Activity | Assay | Target/Cell Line | IC50 / MIC | Reference |
| Erybraedin A | Anticancer | Cell Viability | Non-small-cell lung cancer (NSCLC) cells | Potent inhibition observed | [1] |
| Anticancer | Src Kinase Inhibition | In vitro | Potent inhibition observed | ||
| Antibacterial | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | Not specified | [2] | |
| Erybraedin C | Anticancer | Cytotoxicity | LoVo and HT29 human colon adenocarcinoma cells | LD50: 1.73 µg/ml (LoVo), 1.94 µg/ml (HT29) | [3] |
| Anticancer | Topoisomerase I Inhibition | Human topoisomerase I | Complete inhibition observed | [4] | |
| Bitucarpin A | Anticancer | Cytotoxicity | LoVo and HT29 human colon adenocarcinoma cells | LD50: 1.84 µg/ml (LoVo), 6.00 µg/ml (HT29) | [3] |
| Erycristagallin | Anti-inflammatory | 5-Lipoxygenase (5-LOX) Inhibition | Rat polymorphonuclear leukocytes | IC50 = 23.4 µM | [5][6] |
| Anti-inflammatory | TPA-induced mouse ear edema | In vivo | ID50 < 10 µ g/ear | [5][6] | |
| This compound | Antibacterial | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus ATCC 13709 | 12.5 µg/mL | [5] |
Mechanistic Insights and Signaling Pathways
Pterocarpans exert their biological effects through various mechanisms of action. For instance, Erybraedin A has been identified as a potential Src inhibitor, a key player in cancer cell adhesion, proliferation, and survival. The inhibition of the Src signaling pathway by Erybraedin A disrupts downstream signaling cascades involving FAK and Akt, ultimately leading to reduced cell viability and induction of apoptosis in non-small-cell lung cancer cells.
Erybraedin C, on the other hand, has been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication and transcription.[4] Its ability to inhibit both the cleavage and religation steps of the enzyme's action highlights a unique mechanism among natural compounds.[4]
The anti-inflammatory properties of erycristagallin are attributed to its ability to inhibit the 5-lipoxygenase pathway, thereby reducing the production of pro-inflammatory leukotrienes.[5][6]
Below is a diagram illustrating the proposed mechanism of action for Erybraedin A in inhibiting the Src signaling pathway.
Caption: Proposed mechanism of Erybraedin A action.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the methodologies for key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
1. Cell Seeding:
-
Human colon adenocarcinoma cell lines (LoVo and HT29) are seeded in 96-well plates at a density of 5 x 10³ cells/well.
-
Cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
-
Pterocarpans (e.g., Erybraedin C, Bitucarpin A) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added.
-
Cells are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The LD50 (Lethal Dose, 50%) or IC50 (Inhibitory Concentration, 50%) values are determined by plotting the percentage of viability against the compound concentration.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the 5-LOX enzyme.
1. Enzyme Preparation:
-
Rat polymorphonuclear leukocytes (PMNs) are isolated from rat peritoneal cavity.
-
The cells are homogenized, and the supernatant containing the 5-LOX enzyme is collected after centrifugation.
2. Assay Reaction:
-
The reaction mixture contains the enzyme preparation, the test compound (e.g., Erycristagallin) at various concentrations, and the substrate, arachidonic acid.
-
The reaction is initiated by the addition of arachidonic acid.
3. Product Detection:
-
The reaction is stopped after a specific time, and the products of the 5-LOX pathway (e.g., leukotrienes) are extracted.
-
The amount of product is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or an enzyme immunoassay (EIA).
4. Data Analysis:
-
The percentage of inhibition of 5-LOX activity is calculated for each concentration of the test compound.
-
The IC50 value is determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Inoculum Preparation:
-
A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth.
2. Serial Dilution of the Compound:
-
The test compound (e.g., this compound) is serially diluted in the broth in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well is inoculated with the bacterial suspension.
-
The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion
This comparative guide highlights the significant therapeutic potential of this compound and other pterocarpans across different disease areas, including oncology, inflammation, and infectious diseases. The provided quantitative data and mechanistic insights offer a valuable resource for researchers and drug development professionals. Further investigation into the structure-activity relationships and optimization of these natural compounds could lead to the development of novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Erybraedin C and bitucarpin A, two structurally related pterocarpans purified from Bituminaria bituminosa, induced apoptosis in human colon adenocarcinoma cell lines MMR- and p53-proficient and -deficient in a dose-, time-, and structure-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activity of erycristagallin, a pterocarpene from Erythrina mildbraedii - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Erybraedin Analogs' Bioactivity in Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals on the anti-cancer properties of Erybraedin A and C, serving as a proxy in the absence of data for Erybraedin E.
Introduction
Erybraedins are a class of pterocarpan isoflavonoids found in plants of the Erythrina genus, which have garnered scientific interest for their potential therapeutic properties. While this guide was initially intended to focus on the cross-validation of this compound's bioactivity, a thorough review of the current scientific literature reveals a significant lack of available data for this specific compound. Therefore, this guide presents a comparative analysis of the well-documented bioactivities of its close structural analogs, Erybraedin A and Erybraedin C, in various cancer cell lines. This information is intended to serve as a valuable resource for researchers investigating the anti-cancer potential of this compound class.
Erybraedin A has been identified as a potential Src inhibitor, playing a role in blocking the adhesion and viability of non-small-cell lung cancer (NSCLC) cells.[1][2] In contrast, Erybraedin C has been shown to induce apoptosis in human colon adenocarcinoma cell lines through a mechanism involving topoisomerase II poisoning.[3] These distinct mechanisms of action highlight the diverse therapeutic potential within the Erybraedin family.
Comparative Bioactivity Data
The following table summarizes the cytotoxic activities of Erybraedin A and Erybraedin C in different cancer cell lines, providing a clear comparison of their potency.
| Compound | Cell Line | Cancer Type | IC50 / LD50 | Reference |
| Erybraedin A | Non-Small-Cell Lung Cancer (NSCLC) | Lung Cancer | Not explicitly stated, but showed marked inhibition of viability and colony formation | [1] |
| Erybraedin C | LoVo | Colon Adenocarcinoma | LD50: 1.73 µg/ml | [3] |
| Erybraedin C | HT29 | Colon Adenocarcinoma | LD50: 1.94 µg/ml | [3] |
| Bitucarpin A (Comparator) | LoVo | Colon Adenocarcinoma | LD50: 1.84 µg/ml | [3] |
| Bitucarpin A (Comparator) | HT29 | Colon Adenocarcinoma | LD50: 6.00 µg/ml | [3] |
| Etoposide (Positive Control) | LoVo, HT29 | Colon Adenocarcinoma | Data not provided, but used as a positive control | [3] |
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of Erybraedin A and C are mediated through distinct signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
References
- 1. Erybraedin A is a potential Src inhibitor that blocks the adhesion and viability of non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Erybraedin C and bitucarpin A, two structurally related pterocarpans purified from Bituminaria bituminosa, induced apoptosis in human colon adenocarcinoma cell lines MMR- and p53-proficient and -deficient in a dose-, time-, and structure-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Erybraedin E and its Analogs: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the structure-activity relationship (SAR) of Erybraedin E and its analogs reveals critical insights into their potential as anticancer agents. This guide provides a detailed comparison of their biological activities, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.
Abstract
Erybraedins, a class of prenylated pterocarpans, have demonstrated promising cytotoxic and pro-apoptotic effects in various cancer cell lines. This comparative guide focuses on this compound and its structural analogs, Erybraedin A and C, to elucidate the relationship between their chemical structures and biological activities. While quantitative data for this compound remains under investigation, this guide synthesizes available data for its close analogs to provide a preliminary SAR framework. Erybraedin A has been shown to inhibit non-small-cell lung cancer cell adhesion and viability through the Src signaling pathway, while Erybraedin C induces apoptosis in human colon adenocarcinoma cells. The presence and position of prenyl and hydroxyl groups on the pterocarpan scaffold appear to be key determinants of their anticancer potency.
Comparative Biological Activity
The cytotoxic effects of Erybraedin analogs have been evaluated against various cancer cell lines. While specific IC50 values for this compound are not yet publicly available, data for Erybraedin A and C provide valuable benchmarks.
| Compound | Cancer Cell Line | Assay | Results | Reference |
| Erybraedin A | Non-small-cell lung cancer (NSCLC) | Cell Adhesion Assay | Significantly inhibited adhesion to fibronectin | [1][2] |
| NSCLC | Cell Viability Assay | Markedly inhibited viability and colony formation | [2] | |
| Erybraedin C | HT29 (human colon adenocarcinoma) | Cytotoxicity Assay | LD50: 1.94 µg/ml | [3] |
| LoVo (human colon adenocarcinoma) | Cytotoxicity Assay | LD50: 1.73 µg/ml | [3] |
Table 1: Summary of Biological Activity Data for Erybraedin Analogs. This table summarizes the available quantitative data on the cytotoxic effects of Erybraedin A and C against different cancer cell lines.
Structure-Activity Relationship
The structural variations among this compound and its analogs primarily involve the number and position of prenyl groups attached to the pterocarpan core. These modifications significantly influence their biological activity. The prenyl groups are known to enhance the lipophilicity of the molecules, potentially facilitating their interaction with cellular membranes and intracellular targets. The presence of hydroxyl groups also plays a crucial role in their activity, likely through hydrogen bonding interactions with target proteins.
Based on the available data, the following preliminary structure-activity relationships can be inferred:
-
Prenylation: The presence of prenyl groups is generally associated with increased cytotoxic activity.
-
Hydroxylation: The position and number of hydroxyl groups influence the potency and selectivity of the compounds.
Further studies are required to fully elucidate the specific contributions of these structural features to the anticancer activity of this compound and its analogs.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Apoptosis Assay (Annexin V-FITC Assay)
The Annexin V-FITC assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.
Signaling Pathways and Logical Relationships
Erybraedin A-Induced Signaling Pathway in NSCLC Cells
Erybraedin A has been shown to inhibit the adhesion and viability of non-small-cell lung cancer (NSCLC) cells by targeting the Src signaling pathway.[2] This pathway is crucial for cell proliferation, survival, and metastasis.
Caption: Erybraedin A inhibits Src, leading to reduced cell adhesion and viability.
General Apoptosis Signaling Pathway
The induction of apoptosis is a key mechanism of action for many anticancer agents. While the specific pathway for this compound is yet to be fully elucidated, a general representation of the intrinsic and extrinsic apoptosis pathways is provided below. Flavonoids, the broader class to which Erybraedins belong, are known to induce apoptosis through these pathways.[5][7]
Caption: Intrinsic and extrinsic pathways leading to apoptosis.
Future Directions
The preliminary data on Erybraedin analogs are promising and warrant further investigation into the anticancer potential of this compound. Future research should focus on:
-
Determining the IC50 values of this compound against a panel of cancer cell lines.
-
Conducting a direct comparative study of the cytotoxic and pro-apoptotic effects of this compound and its analogs.
-
Elucidating the specific signaling pathways modulated by this compound to induce apoptosis.
-
Synthesizing novel this compound analogs with improved potency and selectivity.
This ongoing research will be crucial in advancing our understanding of the therapeutic potential of this class of natural products in cancer treatment.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cell lines ic50: Topics by Science.gov [science.gov]
- 5. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Mechanisms of Action: Erybraedin E and Resveratrol
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of natural compounds with therapeutic potential, Erybraedin E and resveratrol have emerged as subjects of scientific inquiry. Both are polyphenolic compounds, yet they belong to different structural classes—this compound is a pterocarpan, while resveratrol is a stilbenoid. This guide provides a comparative overview of their mechanisms of action, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the mechanism of action of this compound is currently limited. The information presented herein for this compound is largely inferred from studies on structurally related pterocarpans, namely Erybraedin A and Erybraedin C. This comparison should therefore be interpreted with this consideration.
Quantitative Data Summary
The following table summarizes the available quantitative data for Erybraedin C and resveratrol, providing a glimpse into their relative potencies in different cancer cell lines.
| Compound | Cell Line | Assay | Measurement | Value | Reference |
| Erybraedin C | HT29 (colon adenocarcinoma) | Cytotoxicity | LD50 | 1.94 µg/mL | [1] |
| LoVo (colon adenocarcinoma) | Cytotoxicity | LD50 | 1.73 µg/mL | [1] | |
| Resveratrol | MCF-7 (breast cancer) | MTT Assay | IC50 | 51.18 µM | [2] |
| HepG2 (liver cancer) | MTT Assay | IC50 | 57.4 µM | [2] | |
| Seg-1, HCE7, SW480, MCF7, HL60 | Growth Inhibition | IC50 | 70-150 µM | [3] | |
| HeLa, MDA-MB-231 | Growth Inhibition | IC50 | 200-250 µM | ||
| MCF-7, SiHa, A549 | Growth Inhibition | IC50 | 400-500 µM | ||
| MDA-MB-231 | MTT Assay | IC50 | 144 µM | [4] |
Mechanism of Action
This compound (Inferred)
Based on studies of its analogs, this compound is postulated to exert its biological effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
-
Inhibition of Src Kinase: Drawing parallels with Erybraedin A, this compound may act as a potential inhibitor of Src, a non-receptor tyrosine kinase.[5] Inhibition of Src would consequently block the activation of its downstream effectors, including Focal Adhesion Kinase (FAK) and Akt, which are crucial for cell adhesion, migration, and survival.[5]
-
Induction of Apoptosis: Similar to Erybraedin C, this compound might induce programmed cell death, or apoptosis, in cancer cells. The proposed mechanism for Erybraedin C involves acting as a topoisomerase II poison, which leads to DNA damage and subsequent apoptosis.[1]
Resveratrol
Resveratrol is a well-studied compound with a multifaceted mechanism of action, primarily revolving around its antioxidant and anti-inflammatory properties. It modulates a wide array of signaling pathways.[6][7][8]
-
Activation of AMPK and SIRT1: Resveratrol is known to activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[6][7] This activation plays a central role in its beneficial effects, including improved mitochondrial function and regulation of cellular metabolism.[6]
-
Modulation of Nrf2 and Antioxidant Response: Resveratrol enhances the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant enzymes. This leads to a reduction in oxidative stress.[7][9]
-
Inhibition of NF-κB and Inflammation: Resveratrol can suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammatory responses.[10] This inhibition leads to a decrease in the production of pro-inflammatory cytokines.
-
Induction of Apoptosis and Cell Cycle Arrest: In various cancer cell lines, resveratrol has been shown to induce apoptosis and cause cell cycle arrest at different phases.[3][8]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, visualize the proposed signaling pathways for this compound (inferred) and the established pathways for resveratrol.
Caption: Inferred signaling pathway for this compound.
References
- 1. Erybraedin C and bitucarpin A, two structurally related pterocarpans purified from Bituminaria bituminosa, induced apoptosis in human colon adenocarcinoma cell lines MMR- and p53-proficient and -deficient in a dose-, time-, and structure-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erybraedin A is a potential Src inhibitor that blocks the adhesion and viability of non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Resveratrol in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bohrium.com [bohrium.com]
- 10. mdpi.com [mdpi.com]
Erycristagallin vs. Vancomycin: A Head-to-Head Comparison of Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. This guide provides a detailed, data-driven comparison of Erycristagallin, a naturally occurring pterocarpan, and Vancomycin, a widely used glycopeptide antibiotic. This objective analysis is intended to inform researchers and drug development professionals on the potential of Erycristagallin as a lead compound for new antibacterial therapies.
Executive Summary
Erycristagallin, isolated from Erythrina subumbrans, has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[1] This comparison focuses on its efficacy against Staphylococcus species in relation to Vancomycin, a standard-of-care antibiotic for serious Gram-positive infections.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Erycristagallin and Vancomycin against various Staphylococcus strains. Lower MIC values indicate greater potency.
| Bacterial Strain | Erycristagallin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | 0.39 - 1.56[1] | ≤1 - 2[2][3][4] |
| Methicillin-Resistant S. aureus (MRSA) | 0.39 - 1.56[1] | ≤1 - 2[2][3][4] |
| Vancomycin-Resistant S. aureus (VRSA) | 0.39 - 1.56[1] | ≥16[3] |
Key Finding: Erycristagallin exhibits significant activity against both vancomycin-susceptible and vancomycin-resistant strains of Staphylococcus aureus, with MIC values comparable to or lower than those of Vancomycin for susceptible strains.[1]
Experimental Protocols
The data presented in this guide is based on standard antimicrobial susceptibility testing methods. The following is a detailed methodology for a key experiment used to determine the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Assay Protocol
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (Erycristagallin, Vancomycin)
-
Bacterial strains (Staphylococcus aureus, MRSA, VRSA)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of each antimicrobial agent in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the 96-well microtiter plates to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a positive control (bacteria in MHB without antimicrobial) and a negative control (MHB without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Alternatively, the optical density (OD) can be measured using a spectrophotometer at 600 nm. The MIC is the concentration at which a significant reduction in OD is observed compared to the positive control.
-
Visualizations
Experimental Workflow
Caption: Workflow for MIC determination.
Signaling Pathway (Proposed Mechanism)
While the exact mechanism of action for Erycristagallin is still under investigation, many pterocarpans are known to disrupt bacterial cell membranes and inhibit key cellular processes. Vancomycin, on the other hand, inhibits cell wall synthesis.
Caption: Proposed mechanisms of action.
Conclusion
Erycristagallin demonstrates promising antibacterial activity against clinically relevant Gram-positive bacteria, including resistant strains. Its efficacy against VRSA is particularly noteworthy and warrants further investigation. The data presented here suggests that Erycristagallin and related pterocarpans are valuable candidates for the development of new antibiotics to combat the growing threat of antimicrobial resistance. Further studies are needed to elucidate its precise mechanism of action, evaluate its in vivo efficacy and safety profile, and explore its potential for synergistic combinations with existing antibiotics.
References
- 1. Antibacterial pterocarpans from Erythrina subumbrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the In Silico Predicted Targets of Erybraedin E: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Erybraedin E, a natural compound belonging to the pterocarpan class of isoflavonoids, has garnered interest for its potential therapeutic properties. Computational, or in silico, studies on this compound and its structural analogs have predicted a range of potential biological targets, suggesting its involvement in various signaling pathways related to inflammation and cancer. This guide provides a comparative overview of the in silico predicted targets for this compound and its close relatives, alongside experimental data for well-established inhibitors of these targets. Due to a lack of publicly available experimental data for this compound, this guide will draw comparisons with its structurally similar analogs, Erybraedin A and C, to provide a preliminary assessment of its potential bioactivity.
In Silico Predicted Targets of this compound and its Analogs
In silico target prediction for this compound is informed by studies on the broader class of Dihydrochalcones (DHCs) and specific analyses of its close analogs, Erybraedin A, C, and D. These computational methods, including molecular docking and virtual screening, have identified several potential protein targets.
Table 1: Summary of In Silico Predicted Targets for this compound and Related Compounds
| Compound Class/Name | Predicted Target(s) |
| Dihydrochalcones (DHCs) | 5-Lipoxygenase (5-LOX), Cyclooxygenase-1 (COX-1), 17β-hydroxysteroid dehydrogenase 3, Aldo-keto reductase 1C3 |
| Erybraedin A | Src kinase |
| Erybraedin C | Topoisomerase I |
| Erybraedin D | Angiotensin-converting enzyme 2 (ACE2) |
Experimental Validation and Comparative Analysis
While direct experimental validation of the in silico predicted targets for this compound is not yet available in the public domain, studies on its close analogs provide valuable insights into its potential biological activities. This section compares the available data for Erybraedin A and C with established inhibitors of their respective predicted targets.
Anti-Inflammatory Targets: 5-Lipoxygenase and Cyclooxygenase-1
In silico studies on DHCs suggest that this compound may target key enzymes in the inflammatory cascade, namely 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1).
Table 2: Comparative Inhibitory Activity against 5-Lipoxygenase (5-LOX)
| Compound | Target | IC50 Value |
| This compound | 5-LOX | No Data Available |
| Zileuton | 5-LOX | 0.3 µM (rat PMNL cells), 0.5 µM (RBL-1 cells)[1][2] |
Table 3: Comparative Inhibitory Activity against Cyclooxygenase-1 (COX-1)
| Compound | Target | IC50 Value |
| This compound | COX-1 | No Data Available |
| Indomethacin | COX-1 | 18 nM, 230 nM[3][4][5] |
Anticancer Targets: Src Kinase and Topoisomerase I
Molecular docking studies have implicated Src kinase and topoisomerase I as potential targets for Erybraedin A and C, respectively, suggesting a role for these compounds in cancer therapy.
Table 4: Comparative Inhibitory Activity against Src Kinase
| Compound | Target | IC50 Value |
| Erybraedin A | Src Kinase | Potential inhibitor, no IC50 reported [6][7] |
| Dasatinib | Src Kinase | <1 nM[8][9] |
Table 5: Comparative Inhibitory Activity against Topoisomerase I
| Compound | Target | IC50 Value |
| Erybraedin C | Topoisomerase I | Inhibitor, no IC50 reported [10][11] |
| Topotecan | Topoisomerase I | 13 nM (MCF-7 Luc cells), 2 nM (DU-145 Luc cells)[12] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of potential drug candidates. Below are summaries of standard experimental protocols for assessing the activity of compounds against the predicted targets.
5-Lipoxygenase (5-LOX) Inhibition Assay
A common method for determining 5-LOX inhibitory activity is a fluorometric assay. This assay measures the hydroperoxides produced during the lipoxygenation reaction.
Workflow for 5-LOX Inhibition Assay
5-LOX Inhibition Assay Workflow
Cyclooxygenase-1 (COX-1) Inhibition Assay
COX-1 activity can be assessed using a colorimetric inhibitor screening assay. This assay measures the peroxidase component of COX-1 activity by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at approximately 590 nm.
Workflow for COX-1 Inhibition Assay
COX-1 Inhibition Assay Workflow
Src Kinase Inhibition Assay
A common method to measure Src kinase activity is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay detects the phosphorylation of a biotinylated peptide substrate by Src kinase using a europium-labeled anti-phosphotyrosine antibody.
Signaling Pathway of Src Kinase
Simplified Src Kinase Signaling Pathway
Topoisomerase I Inhibition Assay
Topoisomerase I inhibitory activity is often determined using a DNA relaxation assay. This assay measures the ability of a compound to inhibit the enzyme's function of relaxing supercoiled plasmid DNA.
Workflow for Topoisomerase I DNA Relaxation Assay
Topoisomerase I DNA Relaxation Assay Workflow
Conclusion
The in silico predictions for this compound and its analogs point towards a promising polypharmacological profile, with potential activities in both anti-inflammatory and anticancer pathways. However, the lack of direct experimental data for this compound highlights a critical gap in the current understanding of its therapeutic potential. The comparative data presented here for its close relatives, Erybraedin A and C, alongside established inhibitors, serves as a preliminary guide for researchers. Further experimental validation is essential to confirm the in silico predicted targets of this compound and to accurately determine its potency and selectivity. The provided experimental protocols offer a roadmap for such validation studies, which will be crucial in advancing the development of this compound as a potential therapeutic agent.
References
- 1. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zileuton - Focus Biomolecules [mayflowerbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Indomethacin | Cyclooxygenase Inhibitors: R&D Systems [rndsystems.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Erybraedin A is a potential Src inhibitor that blocks the adhesion and viability of non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Erybraedin C, a natural compound from the plant Bituminaria bituminosa, inhibits both the cleavage and religation activities of human topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Replicating published findings on the biological effects of Erybraedin E
A Comparative Guide for Researchers
This guide provides a comprehensive overview of the published biological effects of Erybraedin A and Erybraedin C, two isoflavonoids with demonstrated anti-cancer, anti-inflammatory, and antioxidant properties. The information presented is intended to assist researchers in replicating and building upon these important findings.
Quantitative Data Summary
The following tables summarize the key quantitative data from published studies on the biological activities of Erybraedin A and C.
Table 1: Anti-Cancer Activity
| Compound | Cell Line | Assay | Metric | Value | Reference |
| Erybraedin A | Non-small-cell lung cancer (NSCLC) | Cell Viability | IC50 | Not specified | [1] |
| NSCLC | Colony Formation | Inhibition | Marked | [1] | |
| Erybraedin C | Human colon adenocarcinoma (LoVo) | Growth Inhibition | LD50 | Not specified | [2] |
| Human colon adenocarcinoma (HT29) | Growth Inhibition | LD50 | Not specified | [2] | |
| Apoptosis | Sub-G1 peak | Time and dose-dependent | [2] |
Table 2: Anti-Inflammatory and Antioxidant Activity
| Compound | Assay | Metric | Value | Reference |
| Erybraedin C | Topoisomerase I inhibition | Inhibition | Complete (with pre-incubation) | [3] |
| Erycristagallin (structurally similar) | 5-lipoxygenase inhibition | IC50 | 23.4 µM | [4][5] |
| TPA-induced mouse ear edema | ID50 | <10 µ g/ear | [4][5] | |
| DPPH radical scavenging | Activity | Yes | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication.
1. Cell Viability and Colony Formation Assays (for Erybraedin A)
-
Cell Culture: Non-small-cell lung cancer (NSCLC) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Viability Assay:
-
Plate NSCLC cells in 96-well plates.
-
Treat cells with varying concentrations of Erybraedin A for a specified duration (e.g., 24, 48, 72 hours).
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured to determine the percentage of viable cells relative to a control.
-
-
Colony Formation Assay:
-
Seed a low density of NSCLC cells in 6-well plates.
-
Treat with Erybraedin A for a period that allows for colony formation (e.g., 1-2 weeks).
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies to determine the effect of the compound on clonogenic survival.
-
2. Topoisomerase I Inhibition Assay (for Erybraedin C)
-
Enzyme and Substrate: Purified human topoisomerase I and a DNA substrate (e.g., supercoiled plasmid DNA) are required.
-
Reaction Conditions:
-
Pre-incubate Erybraedin C with topoisomerase I to allow for binding.
-
Initiate the reaction by adding the DNA substrate. The reaction buffer typically contains Tris-HCl, KCl, MgCl2, DTT, and BSA.
-
Incubate at 37°C for a set time (e.g., 30 minutes).
-
-
Analysis:
-
Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
-
3. Anti-Inflammatory and Antioxidant Assays (for Erycristagallin, as a proxy)
-
5-Lipoxygenase Inhibition Assay:
-
Isolate rat polymorphonuclear leukocytes.
-
Pre-incubate the cells with Erycristagallin.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) in the presence of arachidonic acid.
-
Measure the production of leukotriene B4 (LTB4) using techniques like HPLC or ELISA to determine the inhibitory effect.[5]
-
-
TPA-Induced Mouse Ear Edema:
-
Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) to the inner and outer surfaces of a mouse ear to induce inflammation.
-
Topically apply Erycristagallin to the ear.
-
Measure the ear thickness or punch biopsy weight after a few hours to quantify the reduction in edema compared to a control group.[4][5]
-
-
DPPH Radical Scavenging Assay:
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).
-
Add different concentrations of the test compound to the DPPH solution.
-
Measure the decrease in absorbance at a specific wavelength (around 517 nm) after a set incubation time. The percentage of scavenging activity is then calculated.[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways affected by Erybraedins and a general workflow for investigating their biological effects.
Caption: Erybraedin A inhibits Src signaling to block cell adhesion and viability.
Caption: Erybraedin C induces apoptosis by inhibiting Topoisomerase I.
Caption: General workflow for characterizing the biological effects of Erybraedins.
References
- 1. Erybraedin A is a potential Src inhibitor that blocks the adhesion and viability of non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erybraedin C and bitucarpin A, two structurally related pterocarpans purified from Bituminaria bituminosa, induced apoptosis in human colon adenocarcinoma cell lines MMR- and p53-proficient and -deficient in a dose-, time-, and structure-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of erycristagallin, a pterocarpene from Erythrina mildbraedii - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Erybraedin E: A Guide for Laboratory Professionals
For Immediate Release
Immediate Safety and Handling Precautions
Before handling Erybraedin E, it is imperative to consult the institutional chemical hygiene plan and review the safety data sheets (SDS) for any solvents or reagents used in conjunction with it.
Personal Protective Equipment (PPE): A standard laboratory PPE protocol should be followed. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
A lab coat
Spill Management: In the event of a spill, isolate the area to prevent further contamination. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
This compound Disposal Workflow
The proper disposal of this compound waste involves a systematic approach to ensure safety and environmental protection.
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are fundamental to safe disposal.
-
Solid Waste: Unused or expired pure this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, absorbent pads).
-
Liquid Waste: Solutions containing this compound, including experimental residues and solvent mixtures.
Segregation is critical. Do not mix this compound waste with incompatible chemicals. Specifically:
-
Store away from strong oxidizing agents.
-
Keep separate from strong acids and bases.
Containerization and Labeling
All waste must be collected in appropriate, clearly labeled containers.
| Waste Type | Container Specification | Labeling Requirements |
| Solid | A chemically resistant, sealable container (e.g., high-density polyethylene - HDPE) with a wide mouth for easy transfer. | Clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. |
| Liquid | A chemically resistant, leak-proof container with a secure screw cap. The material should be compatible with the solvents used (e.g., glass or HDPE). | Clearly labeled with "Hazardous Waste," the full chemical names of all components (including solvents), and their approximate percentages. |
Storage
Accumulate this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from general lab traffic and drains.
Disposal
Never dispose of this compound down the drain or in the regular trash.
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the containerized waste. Follow all institutional procedures for waste manifest and pickup requests.
Decontamination Protocol
For the decontamination of laboratory equipment that has come into contact with this compound, the following procedure is recommended.
Caption: Decontamination workflow for equipment exposed to this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible laboratory setting.
Personal protective equipment for handling Erybraedin E
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure when handling Erybraedin E. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double gloving with nitrile gloves is recommended. Gloves should comply with ASTM D6978-05 standards.[1] Vinyl gloves are not suitable.[1] |
| Body Protection | Lab Coat/Gown | A protective gown should be worn.[1] For sterile preparations, a protective gown is required.[1] |
| Apron | A plastic apron should be worn when preparing chemotherapy for administration.[2] | |
| Armlets | Armlets should be worn when preparing chemotherapy.[2] | |
| Eye and Face Protection | Safety Glasses/Goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Face Shield | Full-face protection, preferably a face shield, should be worn whenever there is a risk of splashing.[1] | |
| Respiratory Protection | Surgical/Procedure Mask | Required when handling and preparing medications in a biological safety cabinet to prevent microbial contamination.[1] |
| N-95 Respirator | Recommended by NIOSH for both respiratory and splash protection when individual respiratory protection is required.[3] | |
| Other | Shoe Covers | Recommended for sterile preparations of cytotoxic drugs.[1] |
| Cap | Recommended for sterile preparations of cytotoxic drugs.[1] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Review this entire protocol and the general safety guidelines for handling cytotoxic compounds before beginning any work.
-
Ensure a dedicated and clearly marked area is established for handling this compound.
-
All manipulations of this compound powder or stock solutions should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to prevent inhalation of aerosols or dust.[3][4]
2. Donning Personal Protective Equipment (PPE):
-
Before entering the designated handling area, don the required PPE as specified in the table above. This includes a lab coat or gown, shoe covers, a cap, and safety glasses or goggles.
-
Wash hands thoroughly before putting on two pairs of nitrile gloves.
3. Handling and Preparation of Solutions:
-
When weighing the solid form of this compound, do so within the fume hood on a draft-protected balance.[4]
-
To prepare stock solutions, inject the solvent through a sealed rubber-capped vial whenever possible to avoid opening the container.[4]
-
If direct handling of the powder is necessary, use appropriate tools (e.g., chemical-resistant spatulas) to minimize dust generation.
-
Clearly label all containers with the compound name, concentration, date, and hazard warnings.
4. During the Experiment:
-
Keep all containers with this compound sealed when not in use.
-
Avoid skin contact and inhalation of any dust or aerosols.[3]
-
If there is a risk of splashing, wear a full-face shield in addition to safety goggles.[1]
-
Change the outer pair of gloves immediately if they become contaminated.
5. Post-Experiment and Decontamination:
-
After completing the experimental work, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Wipe down the work area in the fume hood.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer pair of gloves should be removed first.
-
Dispose of all contaminated PPE and materials as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
Operational Plan: Disposal of this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Solid waste: gloves, pipette tips, tubes, and any contaminated lab supplies.
-
Liquid waste: unused solutions and contaminated buffers.
-
Sharps: needles and syringes.
-
2. Solid Waste Disposal:
-
Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[4] The container should be lined with a durable plastic bag.
3. Liquid Waste Disposal:
-
Aqueous solutions containing this compound should be collected in a sealed, leak-proof container labeled as hazardous chemical waste.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
4. Sharps Disposal:
-
Contaminated sharps must be placed in a designated, puncture-resistant sharps container that is clearly labeled "CHEMICAL CONTAMINATED SHARPS -- DO NOT AUTOCLAVE".[5]
5. Waste Pickup:
-
Store all hazardous waste containers in a designated satellite accumulation area.
-
Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office.[4]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
